Product packaging for kanamycin A(4+)(Cat. No.:)

kanamycin A(4+)

Cat. No.: B1263128
M. Wt: 488.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-R
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Kanamycin (B1662678) A's Significance in Chemical Biology

Kanamycin A is a cornerstone of molecular biology and genetic engineering, primarily utilized as a potent selective agent. creative-diagnostics.comrpicorp.com Its ability to inhibit protein synthesis in bacteria makes it highly effective for selecting cells that have successfully incorporated a kanamycin resistance gene. creative-diagnostics.comcreative-diagnostics.com This process is fundamental in cloning, recombinant protein production, and the creation of genetically modified organisms (GMOs). creative-diagnostics.comrpicorp.com

The mechanism of action involves Kanamycin A binding to the 30S subunit of the bacterial ribosome. creative-diagnostics.comdrugbank.compatsnap.com This binding interferes with the translation process, causing misreading of the mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death. creative-diagnostics.comdrugbank.compatsnap.com This targeted action against prokaryotic ribosomes makes it a valuable tool for studying bacterial genetics and antibiotic resistance mechanisms. rpicorp.com

Furthermore, Kanamycin A's interaction with lipid bilayers is a subject of ongoing research. Studies have shown that it can disrupt bacterial membranes while making mammalian membranes more ordered, highlighting its potential for targeted antibacterial action. nih.gov This differential interaction with cellular membranes is a key area of investigation in the development of new antimicrobial strategies.

Historical Context of Kanamycin A Research and Discovery

The discovery of Kanamycin A dates back to 1957 by the Japanese scientist Dr. Hamao Umezawa. wikipedia.orgwikipedia.org It was isolated from the soil bacterium Streptomyces kanamyceticus. creative-diagnostics.comnih.govbiocompare.com This discovery was a significant milestone in the fight against bacterial infections, particularly those resistant to other antibiotics. bikaken.or.jp

Dr. Umezawa's work at the Institute of Microbial Chemistry in Tokyo focused on antimicrobial agents derived from fermentation processes. wikipedia.org The discovery of kanamycin was a result of his dedicated research on tuberculosis. wikipedia.org Following its discovery, Kanamycin A was quickly developed for clinical use and marketed in Japan and subsequently worldwide. bikaken.or.jpacs.org The commercial success of kanamycin was so profound that the royalties were used to establish the Microbial Chemistry Research Foundation (MCRF). bikaken.or.jp

The initial characterization and acid hydrolysis studies of kanamycin were crucial in understanding its chemical structure, which was found to be composed of three main components: kanamycin A (the major component), B, and C. wikipedia.orgacs.org This foundational research paved the way for its widespread application in both medicine and scientific research.

Interactive Data Tables

Below are interactive data tables summarizing key information about Kanamycin A.

Table 1: Key Properties of Kanamycin A

Property Value Source
Molecular Formula C18H36N4O11 wikipedia.orgnih.gov
Molar Mass 484.503 g·mol−1 wikipedia.org
CAS Number 59-01-8 nih.gov
Source Organism Streptomyces kanamyceticus creative-diagnostics.comwikipedia.orgnih.gov

| Mechanism of Action | Binds to 30S ribosomal subunit, inhibits protein synthesis | creative-diagnostics.comdrugbank.compatsnap.com |

Table 2: Historical Timeline of Kanamycin A Research

Year Event Key Figure/Institution Source
1957 Discovery of Kanamycin Dr. Hamao Umezawa wikipedia.orgwikipedia.org
1958 Marketed in Japan bikaken.or.jp
1958 U.S. and worldwide marketing bikaken.or.jp

| Post-1958 | Establishment of Microbial Chemistry Research Foundation | Dr. Hamao Umezawa | bikaken.or.jp |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40N4O11+4 B1263128 kanamycin A(4+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-R

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Origin of Product

United States

Kanamycin a Chemical Synthesis and Biosynthesis Research

Total Synthesis Approaches to Kanamycin (B1662678) A

The total synthesis of Kanamycin A is a formidable task, primarily due to the need for precise control over the formation of its glycosidic linkages. Researchers have developed sophisticated methods to address these challenges, focusing on regio- and stereoselectivity.

Regio- and Stereo-selective Introduction of Glycosidic Linkages

A significant hurdle in the synthesis of kanamycins is the controlled positioning of the two 1,2-cis-glycoside moieties on the symmetrical 2-deoxystreptamine (B1221613) core. nih.gov A novel approach has been developed for the total synthesis of Kanamycin A and B that hinges on the regio- and stereo-selective introduction of these 1,2-cis-glycosidic linkages as the key step. nih.gov This strategy allows for the precise and controlled assembly of the complex aminoglycoside structure.

One successful method involves the synthesis of the α(1,6)-linked glycoside. This is achieved using a 1,2-anhydro donor and a 2-deoxy-myo-inositol 1,3,5-orthoformate acceptor. The reaction is catalyzed by a boronic acid, which facilitates a desymmetric boron-mediated aglycon delivery, ensuring the correct stereochemistry. nih.govresearchgate.net

For the α(1,4)-linked glycoside, a different strategy is employed, utilizing a corresponding trichloroacetimidate (B1259523) donor to achieve the desired linkage. nih.gov These methodologies represent a significant advancement in the ability to synthetically access kanamycins and their analogues. nih.govresearchgate.net

Specific Glycosylation Methodologies

The choice of glycosyl donor is critical for achieving high stereoselectivity in glycosylation reactions. Two prominent methods used in the synthesis of complex glycosides like Kanamycin A are the 1,2-anhydro donor method and the trichloroacetimidate donor method. nih.govrsc.org

The 1,2-anhydro donor method, particularly when coupled with a boronic acid catalyst in a process termed boron-mediated aglycon delivery (BMAD), has proven effective for creating 1,2-cis-stereoselective glycosidic linkages under mild conditions. researchgate.net This method involves the activation of the 1,2-anhydro donor by a boronic ester formed from a diol acceptor and a boronic acid. researchgate.net

The trichloroacetimidate donor method is another powerful tool in the synthetic chemist's arsenal. rsc.org Activated by trimethylsilyl (B98337) triflate, trichloroacetimidate donors are widely used in the synthesis of complex natural glycosides. rsc.orgnih.gov This method is instrumental in forming the α(1,4)-linked glycoside component of Kanamycin A. nih.gov

Glycosylation MethodDonor TypeKey FeaturesApplication in Kanamycin A Synthesis
Boron-Mediated Aglycon Delivery (BMAD)1,2-Anhydro DonorRegio- and 1,2-cis-stereoselective, mild conditions, boronic acid catalyst. researchgate.netSynthesis of the α(1,6)-linked glycoside. nih.gov
Trichloroacetimidate MethodTrichloroacetimidate DonorActivated by promoters like trimethylsilyl triflate, versatile for complex glycosides. rsc.orgnih.govSynthesis of the α(1,4)-linked glycoside. nih.gov

Semisynthetic Modifications of Kanamycin A

To combat the rise of antibiotic-resistant bacteria, researchers have extensively investigated the chemical modification of the Kanamycin A scaffold. mdpi.com These semisynthetic approaches aim to create derivatives that can evade bacterial resistance mechanisms while retaining or even improving antibacterial activity. mdpi.commdpi.com

Strategies for Chemical Transformation of the Kanamycin A Core Structure

Chemical modification of existing drugs is a crucial avenue for developing new antibiotics. mdpi.com Strategies for modifying the Kanamycin A core structure are diverse and include:

Modifying the aminoglycoside core structure itself. mdpi.com

Developing aminoglycoside-heteroconjugates. mdpi.com

Introducing various alkyl/aryl substituents and acyl substituents at different positions on the aminoglycoside scaffold. mdpi.com

A primary driver for these modifications is the need to overcome resistance conferred by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical groups to its structure. mdpi.comnih.gov By altering the sites where these enzymes act, it is possible to create derivatives that are no longer susceptible to inactivation. mdpi.com

Design and Synthesis of 2′-Modified Kanamycin A Derivatives

The 2'-amino group of Kanamycin A has been a key target for modification. mdpi.com Interestingly, some 2'-N-acetylated products of aminoglycosides, which are products of the action of the AAC(2') enzyme, have been shown to retain partial activity. mdpi.comdntb.gov.ua This observation suggested that the 2'-position could tolerate certain modifications without completely abolishing antibacterial efficacy. mdpi.com

Based on structural information of the aminoglycoside bound to its ribosomal RNA target, it was determined that the 2'-substituent points towards a relatively vacant space, allowing for the integration of various functional groups. mdpi.com This led to the design and synthesis of a series of 2'-modified Kanamycin A derivatives. mdpi.comresearchgate.net The synthesis typically starts with commercially available Kanamycin A sulfate (B86663) and involves a multi-step process to introduce different substituents at the 2'-amino group. mdpi.com

Bioassays of these derivatives have shown that many exhibit significant activity, often comparable to the parent Kanamycin A. mdpi.com This research provides valuable structure-activity relationship information that can guide the development of more effective aminoglycoside antibiotics. mdpi.comdntb.gov.ua

Synthesis of 6″-Modified Kanamycin A Derivatives

The 6"-hydroxyl group of Kanamycin A has also been a focal point for semisynthetic modifications. mdpi.comnih.gov A series of 6"-deoxykanamycin A analogues have been synthesized with additional protonatable groups, such as amino, guanidino, or pyridinium (B92312) moieties. mdpi.comnih.gov

One notable achievement was the demonstration that tetra-N-protected-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A could react with a weak nucleophile like pyridine (B92270) to form the corresponding pyridinium derivative. mdpi.comnih.gov The synthesis of these derivatives involves protecting the amino groups of Kanamycin A, activating the 6"-hydroxyl group, and then introducing the desired substituent. mdpi.com

Conjugation and Embedding Strategies (e.g., Gold Nanoparticles)

The emergence of antibiotic-resistant bacteria has spurred the development of novel strategies to enhance the efficacy of existing drugs like kanamycin A. One promising approach involves the conjugation and embedding of kanamycin A with nanomaterials, particularly gold nanoparticles (AuNPs). This strategy aims to overcome resistance mechanisms and improve the therapeutic index of the antibiotic.

Researchers have successfully developed a single-step method for synthesizing kanamycin-conjugated gold nanoparticles (Kan-AuNPs). oup.comnih.govresearchgate.netfrontiersin.org In this innovative approach, kanamycin itself acts as both a reducing agent, converting gold salts into AuNPs, and a capping agent, stabilizing the newly formed nanoparticles. oup.comnih.govresearchgate.netfrontiersin.org This eco-friendly synthesis method eliminates the need for external reducing and capping agents. oup.comresearchgate.net The resulting Kan-AuNPs have been characterized using various techniques, including UV-Visible spectroscopy, which shows a characteristic absorption peak for spherical AuNPs. researchgate.net

Studies have demonstrated that these Kan-AuNPs exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. oup.comnih.govresearchgate.net Notably, they have shown efficacy against pathogenic strains of Escherichia coli and Pseudomonas aeruginosa isolated from urinary tract infections. oup.comnih.govresearchgate.net A significant finding is that the conjugation of kanamycin to AuNPs can lead to a reduction in the minimum inhibitory concentration (MIC) compared to free kanamycin, suggesting that a lower dose of the antibiotic may be effective when delivered in this form. oup.comresearchgate.net This enhanced efficacy is partly attributed to the nanoparticles' ability to disrupt the bacterial envelope, leading to cytoplasmic content leakage and cell death. researchgate.net

Beyond gold nanoparticles, other materials have been explored for embedding kanamycin. For instance, kanamycin has been successfully embedded within chitosan (B1678972) nanoparticles using the ionic gelation technique. wisdomlib.org Additionally, hydroxyapatite-based coatings have been developed to act as local depots for the release of kanamycin, a strategy aimed at preventing biofilm formation on medical implants. mdpi.com These coatings have demonstrated significant inhibitory effects against the development of bacterial biofilms, particularly from Gram-positive pathogens. mdpi.com

Table 1: Conjugation and Embedding Strategies for Kanamycin A

StrategyNanomaterial/MatrixKey Findings
Conjugation Gold Nanoparticles (AuNPs)Kanamycin acts as both reducing and capping agent in a single-step synthesis. oup.comnih.govresearchgate.netfrontiersin.org Kan-AuNPs show broad-spectrum antibacterial activity and can have a lower MIC than free kanamycin. oup.comresearchgate.net
Embedding Chitosan NanoparticlesKanamycin sulfate was successfully embedded using the ionic gelation technique. wisdomlib.org
Embedding Hydroxyapatite CoatingsAct as local release systems to inhibit bacterial biofilm formation on implants. mdpi.com

Biosynthesis of Kanamycin A

The natural production of kanamycin A in Streptomyces kanamyceticus involves a complex and fascinating series of enzymatic reactions. researchgate.net For a long time, it was believed that kanamycin biosynthesis followed a single, linear pathway. f1000research.com However, more recent research, including heterologous expression of biosynthetic genes, has revealed the existence of parallel pathways. f1000research.comnih.govresearchgate.net This intricate network of reactions is orchestrated by a suite of specialized enzymes that build the molecule step-by-step.

Enzymatic Pathways in Kanamycin A Biosynthesis (e.g., Glycotransferase KanF, Dioxygenase KanJ, Reductase KanK)

Several key enzymes play pivotal roles in the biosynthesis of kanamycin A, guiding the assembly and modification of its core structure. The understanding of these enzymes has been crucial in clarifying the biosynthetic route and has opened avenues for bioengineering novel aminoglycosides.

Glycotransferase KanF (KanM1): The biosynthesis of kanamycin A is initiated by the action of glycosyltransferases. A crucial discovery was that the glycosyltransferase KanF (also known as KanM1) exhibits substrate promiscuity, meaning it can utilize more than one substrate. f1000research.comresearchgate.net KanF can transfer both NDP-glucose and NDP-N-acetylglucosamine to the 2-deoxystreptamine (2-DOS) core, which creates an early branch point in the pathway, leading to two parallel streams of intermediates. f1000research.comresearchgate.netresearchgate.net This finding was a significant departure from the previously held belief in a strictly linear pathway. f1000research.com KanF is a 2-deoxystreptamine glucosyltransferase that can also accept UDP-alpha-D-glucosamine, although with much lower activity compared to UDP-alpha-D-glucose. uniprot.org

Dioxygenase KanJ and Reductase KanK: The final and critical steps in converting kanamycin B to kanamycin A are catalyzed by a unique two-enzyme system: the α-ketoglutarate-dependent non-heme iron dioxygenase KanJ and the NADPH-dependent reductase KanK. researchgate.netsemanticscholar.orgplos.orgresearchgate.net In vitro experiments have shown that KanJ first catalyzes the oxidative deamination of kanamycin B to produce 2'-oxokanamycin. plos.orgresearchgate.net Subsequently, KanK selectively reduces the 2'-oxo group of this intermediate in the presence of NADPH to yield kanamycin A. plos.orgresearchgate.net

The in vivo function of this two-enzyme system has been confirmed through gene disruption studies. semanticscholar.orgplos.orgnih.gov Disruption of the kanJ gene in S. kanamyceticus resulted in the accumulation of kanamycin B and the absence of kanamycin A production, providing strong evidence that the conversion of kanamycin B to kanamycin A is catalyzed by KanJ and KanK in the living organism. semanticscholar.orgplos.orgnih.gov Conversely, overexpression of kanJ and kanK in S. kanamyceticus led to a decrease in the amount of kanamycin B produced, further solidifying the role of this linear conversion at the end of the biosynthetic pathway. plos.org These findings have clarified that while early stages of the biosynthesis may be parallel, the final formation of kanamycin A from kanamycin B is a linear process. plos.org

Table 2: Key Enzymes in Kanamycin A Biosynthesis

EnzymeGene NameFunctionRole in Pathway
Glycotransferase KanF kanF (or kanM1)Transfers a sugar moiety to the 2-deoxystreptamine core. uniprot.orgExhibits substrate promiscuity, creating an early branch point for parallel pathways. f1000research.comresearchgate.net
Dioxygenase KanJ kanJCatalyzes the oxidative deamination of kanamycin B to 2'-oxokanamycin. plos.orgresearchgate.netThe first step in the two-step conversion of kanamycin B to kanamycin A. semanticscholar.orgplos.org
Reductase KanK kanKReduces 2'-oxokanamycin to kanamycin A. plos.orgresearchgate.netThe final step in the biosynthesis of kanamycin A from kanamycin B. semanticscholar.orgplos.org

Molecular Mechanisms of Kanamycin a Interaction with Biological Targets

Kanamycin (B1662678) A Binding to Bacterial Ribosomal Subunits

The initial and critical step in kanamycin A's mechanism of action is its interaction with the smaller of the two ribosomal subunits, the 30S subunit. wikipedia.orgdrugbank.com This binding is a high-affinity interaction that sets the stage for the subsequent inhibition of protein synthesis.

Kanamycin A specifically and irreversibly binds to the 30S ribosomal subunit in bacteria. drugbank.comnih.gov This interaction occurs at the decoding A site, a crucial region for the selection of the correct transfer RNA (tRNA) that matches the mRNA codon being read. nih.govresearchgate.net The binding of kanamycin A induces conformational changes in the 30S subunit, which are fundamental to its inhibitory effects. patsnap.com

The binding of kanamycin A to the 30S subunit is primarily mediated by its interaction with the 16S ribosomal RNA (rRNA), a key structural and functional component of the subunit. drugbank.comp212121.com Kanamycin A specifically interacts with a highly conserved region of the 16S rRNA, often referred to as the A-site. researchgate.net Research has identified that kanamycin A binds to several nucleotides within this region, with nucleotide 1400 being of particular importance. drugbank.comp212121.commedicaldialogues.in The interaction in the vicinity of nucleotide 1400 disrupts the decoding center of the ribosome. drugbank.comp212121.commedicaldialogues.in Structural studies have further pinpointed interactions with nucleotides such as A1408, C1409, and G1491 of the 16S rRNA. researchgate.net Mutations in the 16S rRNA, particularly at position 1401, can confer resistance to kanamycin by preventing the antibiotic from binding effectively. wikipedia.org

The binding of kanamycin A to the 30S ribosomal subunit has profound consequences on the process of protein synthesis, leading to its potent antibacterial activity. These effects include the disruption of the initiation of protein synthesis and the introduction of errors in the genetic code translation. patsnap.comnih.gov

Kanamycin A interferes with the proper assembly of the initiation complex, which is the first step in protein synthesis. patsnap.comp212121.commedicaldialogues.in This complex consists of the 30S ribosomal subunit, mRNA, and the initiator tRNA. walshmedicalmedia.com By binding to the 30S subunit, kanamycin A can block the formation of the complete 70S ribosome, which is formed by the association of the 30S and 50S subunits. walshmedicalmedia.com This blockage prevents the translation process from even beginning, thereby halting protein production. patsnap.com

A primary mechanism of kanamycin A's bactericidal action is the induction of errors in mRNA decoding. patsnap.comwikipedia.orgnih.gov The binding of the antibiotic to the A-site causes a conformational change that mimics the state normally induced by a correct match between the mRNA codon and the tRNA anticodon. mdpi.com This distortion of the A-site impairs the ribosome's proofreading ability, leading to the acceptance of incorrect aminoacyl-tRNAs. mdpi.comlibretexts.org This results in the misreading of the mRNA sequence and the insertion of wrong amino acids into the growing polypeptide chain. patsnap.comdrugbank.comp212121.commedicaldialogues.in The synthesis of these aberrant, nonfunctional, or even toxic proteins disrupts cellular processes and contributes to cell death. drugbank.comp212121.commedicaldialogues.in Furthermore, kanamycin A can induce clusters of translation errors, where multiple incorrect amino acids are inserted in a row. nih.gov

Consequential Effects on mRNA Decoding and Protein Synthesis Inhibition

Polysome Disaggregation into Nonfunctional Monosomes

Kanamycin A, a potent aminoglycoside antibiotic, exerts its bactericidal effects by disrupting protein synthesis at multiple stages. medicaldialogues.increative-diagnostics.com A critical consequence of its interaction with the bacterial ribosome is the breakdown of polysomes into nonfunctional monosomes. nih.govdrugbank.comp212121.comthermofisher.com Polysomes, which are complexes of multiple ribosomes simultaneously translating a single mRNA molecule, are essential for efficient protein production.

Kanamycin A's binding to the 30S ribosomal subunit, specifically to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interferes with the initiation complex and causes misreading of the mRNA codon. medicaldialogues.innih.govdrugbank.comp212121.comthermofisher.com This disruption leads to the synthesis of nonfunctional or toxic peptides. medicaldialogues.indrugbank.comp212121.comthermofisher.com Concurrently, this interference interrupts the normal cycle of ribosome association and dissociation from mRNA, promoting the disaggregation of polysomes. sips.org.inpharmacy180.com The resulting monosomes, single ribosomes attached to an mRNA strand, are rendered nonfunctional, effectively halting the synthesis of vital cellular proteins and leading to bacterial cell death. medicaldialogues.indrugbank.comp212121.comthermofisher.compharmacy180.com

Kanamycin A Interactions with Non-Ribosomal Nucleic Acids

Recent research has uncovered that the biological activity of Kanamycin A may extend beyond its well-documented interaction with ribosomal RNA. Studies have begun to explore its binding to other nucleic acid structures, particularly non-canonical G-quadruplexes, suggesting a broader mechanism of action and potentially explaining some of its associated toxicities. researchgate.netmdpi.comnih.govnih.gov

Binding to G-Quadruplex (G4) Structures

G-quadruplexes (G4s) are distinctive four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comresearchgate.net These structures are involved in crucial cellular processes like DNA replication and transcription and are prevalent in telomeres and oncogene promoters. mdpi.comresearchgate.net Kanamycin A has been identified as a molecule capable of binding to various G4 structures, highlighting its potential as a modulator of G4-related pathways. researchgate.netmdpi.comnih.gov This interaction is notable as Kanamycin A lacks the extended aromatic region typical of many G4-binding ligands, which usually stabilize the complex through π-π stacking interactions. mdpi.comresearchgate.net

G4 structures exhibit significant structural diversity, categorized into parallel, antiparallel, and hybrid topologies based on strand orientation. researchgate.net Molecular dynamics simulations and in vitro studies have demonstrated that Kanamycin A exhibits favorable binding interactions with both parallel and hybrid G4 topologies found in human gene structures, such as those in the promoters of oncogenes like Bcl-2, c-kit, and c-myc. researchgate.netmdpi.comnih.govnih.gov This ability to interact with multiple G4 topologies suggests that Kanamycin A's mechanism of action may be broader than previously understood. researchgate.netmdpi.comnih.gov The kanamycin-binding DNA aptamer has also been reported to form stable parallel G-quadruplex structures. nih.govcapes.gov.br

The binding of Kanamycin A to G4 structures is primarily driven by electrostatic interactions. mdpi.comnih.govresearchgate.net Unlike typical G4 ligands that rely on π-π stacking, Kanamycin A's interaction is largely due to the protonation of its amine groups at physiological pH. mdpi.comresearchgate.net These positively charged protonated amines form strong electrostatic interactions, including hydrogen bonds and salt bridges, with the negatively charged phosphate (B84403) backbone of the G4 structures. mdpi.com The coulombic forces (ΔGcoul) have been identified as the main driving force for this binding, with a particularly strong interaction observed with the Bcl-2 promoter G4. mdpi.comnih.gov The crucial role of protonated amines in binding has also been noted for other aminoglycosides, such as neomycin, when interacting with non-canonical DNA structures. nih.gov

Table 1: Theoretical Binding Free Energy (ΔGbind) of Kanamycin A with Various G4 Models
G4 ModelTheoretical ΔGbind (kcal/mol)
mtel24-64.71
c-kit*-53.65
Bcl-2-50.62
c-myc-47.51
c-kit1-45.19
c-kit2-43.81

This table presents the theoretical binding free energy values for Kanamycin A with different G4 structures, indicating the thermodynamic favorability of the interaction. Data sourced from nih.gov.

Docking studies, molecular dynamics simulations, and one-dimensional proton NMR spectroscopy have confirmed that Kanamycin A predominantly acts as a loop or groove binder across various G4 structures. mdpi.comnih.gov It does not typically stack on top of the G-quartets. Instead, it positions itself within the flexible loop regions or the grooves of the G4 architecture. mdpi.com The specific binding sites can vary depending on the G4's topology and loop composition. acs.org

Table 2: Identified Binding Sites of Kanamycin A on Specific G4 Structures
G4 StructurePrimary Binding SiteInteracting Residues
Bcl-2Second loop and partially with groove IIDG9, DA10, DG12, DA13, DA14, DT16, DG17
c-kit1Groove formed by DG6 and DG7, and the third loopDG6, DG7, DG8, DC9, DG18, DA19, DG20
c-kit*Near the second loopDG7, DG9, DG10, DG11

This table summarizes the specific binding locations of Kanamycin A on different G4 structures as determined by simulation studies. Data sourced from researchgate.netmdpi.com.

Kanamycin A Interaction with Biological Membranes

The journey of Kanamycin A to its intracellular targets necessitates crossing biological membranes. Molecular dynamics simulations and infrared (IR) spectroscopy have been employed to investigate the initial interactions of Kanamycin A with bacterial and mammalian mimetic lipid bilayers. researchgate.netnih.gov These studies reveal that Kanamycin A engages in strong hydrogen bonding interactions with the lipid components of the membranes. researchgate.netnih.gov The hydroxyl and amino groups of the Kanamycin A molecule interact with the ester carbonyl and phosphate groups of the lipids. researchgate.netnih.gov

Interestingly, the effect of this interaction differs significantly between bacterial and mammalian model membranes. Upon addition of Kanamycin A, the bacterial membrane becomes disordered, an observation consistent with membrane disruption. researchgate.netnih.gov In contrast, the mammalian membrane becomes more ordered and stiffer. researchgate.netnih.gov Further research indicates that Kanamycin A can bind to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which enhances membrane permeability and facilitates the drug's entry into the cell via a self-promoted uptake mechanism. creative-diagnostics.comoup.com

Molecular Interactions with Bacterial and Mammalian Mimetic Lipid Bilayers

The interaction of kanamycin A with cell membranes is a critical first step in its antibacterial action. Studies utilizing molecular dynamics (MD) simulations and infrared (IR) spectroscopy have provided detailed insights into these initial encounters at a molecular level. researchgate.netnih.gov Kanamycin A's interaction differs significantly between bacterial and mammalian mimetic membranes, which helps explain its selective toxicity.

Bacterial Membranes: Kanamycin A's interaction with bacterial membranes leads to a disruption of the lipid bilayer. researchgate.netnih.gov This is primarily due to the electrostatic attraction between the positively charged amino groups of the polycationic kanamycin A molecule and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). researchgate.netpnas.orgfrontiersin.org This initial binding is followed by the formation of strong hydrogen bonds, which further destabilizes the membrane structure. Computational studies have shown that the addition of kanamycin A causes the bacterial membrane to become disordered. researchgate.netnih.gov This disruption is a key factor in its antibacterial efficacy, as it can facilitate the drug's entry into the cell to reach its ultimate target, the ribosome. researchgate.net

Mammalian Membranes: In contrast, when kanamycin A interacts with mammalian mimetic membranes, which are typically composed of zwitterionic lipids like phosphatidylcholine (PC) and cholesterol, the membrane becomes stiffer and more ordered. researchgate.netnih.gov While binding does occur, it does not lead to the same disruptive effects seen in bacterial membranes. The interaction is characterized by an ionic association involving the charged groups of both the antibiotic and the phospholipids. doi.org This differential interaction is fundamental to the selective action of kanamycin A against bacteria.

The following table summarizes the key differences in the interaction of Kanamycin A with bacterial and mammalian mimetic lipid bilayers:

Membrane TypePrimary Lipid CompositionEffect of Kanamycin A InteractionReference
Bacterial Mimetic Anionic lipids (e.g., Phosphatidylglycerol)Disruption and disordering of the membrane researchgate.netnih.gov
Mammalian Mimetic Zwitterionic lipids (e.g., Phosphatidylcholine), CholesterolStiffening and ordering of the membrane researchgate.netnih.gov

Strong Hydrogen Bonding Interactions with Lipid Functional Groups (e.g., Ester Carbonyl, Phosphate)

A defining feature of kanamycin A's interaction with lipid bilayers is the formation of strong hydrogen bonds. researchgate.net Both computational and experimental studies have confirmed the critical role of these bonds in the binding process. researchgate.netnih.gov The hydroxyl and amino groups of the kanamycin A molecule act as hydrogen bond donors, while specific functional groups within the lipid molecules serve as acceptors.

The primary sites of hydrogen bonding on the lipid molecules are the ester carbonyl and phosphate groups. researchgate.netnih.gov These interactions are crucial for anchoring the antibiotic to the membrane surface. Infrared spectroscopy has provided experimental evidence for the significant involvement of the lipid's ester carbonyl, phosphate, and hydroxyl groups in the binding of aminoglycosides like kanamycin A. researchgate.net

The ability of the guanidinium (B1211019) group in molecules like arginine to form bidentate hydrogen bonds with phosphate groups in lipids highlights a similar, potent interaction mechanism that can be inferred for the amino groups of kanamycin A. reading.ac.uk These specific and strong hydrogen bonds, coupled with electrostatic attractions, are the foundational molecular events that precede the broader disruptive or stabilizing effects kanamycin A has on different types of cell membranes.

The table below details the key functional groups involved in hydrogen bonding between Kanamycin A and lipid molecules:

Kanamycin A Functional Group (Donor)Lipid Functional Group (Acceptor)Type of InteractionReference
Hydroxyl (-OH)Ester Carbonyl (>C=O)Hydrogen Bond researchgate.net
Amino (-NH2)Ester Carbonyl (>C=O)Hydrogen Bond researchgate.net
Hydroxyl (-OH)Phosphate (PO4)Hydrogen Bond researchgate.net
Amino (-NH2)Phosphate (PO4)Hydrogen Bond researchgate.net

Structure Activity Relationships Sar of Kanamycin a and Its Derivatives

Influence of Functional Groups on Kanamycin (B1662678) A Activity

The antibacterial efficacy of kanamycin A and its analogues is highly dependent on the number and location of amino and hydroxyl groups, especially on the glucopyranosyl moiety, known as Ring I. nih.govnih.gov These groups are involved in critical interactions with the ribosomal target.

Subtle variations of the substituents at the 2′ and 6′ positions of Ring I significantly influence the activity of kanamycin analogues. nih.govnih.gov

The substituent at the 2′-position also has a notable role. The 2'-group can form an intramolecular hydrogen bond with the O5 of Ring II, which helps to establish the relative orientation of the two rings. nih.govnih.govresearchgate.net This bond becomes especially important for drug activity when a 6′-OH substituent is present, as seen in compounds like kanamycin C. nih.govnih.gov However, when a 6'-NH2 group is present, modifications at the 2' position are better tolerated. nih.gov For instance, Kanamycin A (2'-OH) and Kanamycin B (2'-NH2) both exhibit strong antibacterial activity. nih.gov

CompoundRing I Substituent (2')Ring I Substituent (6')Relative Antibacterial Activity
Kanamycin A -OH-NH₂High
Kanamycin B -NH₂-NH₂High
Kanamycin C -NH₂-OHGreatly Diminished
6'-OH-Kanamycin A -OH-OHVirtually Abolished

This table illustrates the critical role of the 6'-amino group for the antibacterial activity of Kanamycin analogues. nih.gov

There is a strong correlation between the presence of multiple amino groups on the aminoglycoside structure and its inhibitory activity. mdpi.com These amino groups are typically protonated in a biological environment, allowing the antibiotic to function as a polycationic species that can effectively interact with the negatively charged phosphate (B84403) backbone of rRNA. rsc.orgresearchgate.net The inactivation of aminoglycosides by bacterial enzymes often involves N-acetylation, which removes the positive charge of an amino group and introduces steric hindrance, thereby preventing the formation of critical hydrogen bonds between the drug and the 16S rRNA and leading to a loss of activity. asm.org The number and strategic placement of these amino groups are therefore essential for high-affinity binding to the ribosomal target and potent bactericidal effects. mdpi.comasm.org

SAR for Altered Biological Activities

Chemical modifications of the kanamycin A scaffold can lead to derivatives with entirely new biological activity profiles, demonstrating the molecule's versatility.

A remarkable shift in biological activity can be achieved by transforming kanamycin from an antibacterial to an antifungal agent. This conversion is accomplished by introducing amphiphilic properties to the molecule. nih.govacs.org Specifically, the attachment of a hydrophobic alkyl group, such as an octyl group, to the O-4″ position of kanamycin B has been shown to confer potent antifungal activity while abolishing its antibacterial effects. acs.orgacs.org

Structure-activity relationship studies on these amphiphilic derivatives have revealed several key findings:

Optimal Alkylation Site : The O-4″ position on Ring III is the optimal site for attaching a linear alkyl chain to induce antifungal activity. acs.orgacs.orgnih.gov Alkylation at other hydroxyl groups on Ring I or Ring II results in the loss of antibacterial activity without a significant gain in antifungal properties. acs.org

Chain Length : The length of the attached alkyl chain is crucial. An octyl (C8) group provides optimal antifungal activity. nih.gov Shortening the chain to a butyl (C4) group or extending it to a dodecyl (C12) group diminishes the antifungal effect. acs.org

Role of Other Groups : The 3″-NH2 and 6″-OH groups, present in the parent kanamycin B molecule, are not essential for the newly acquired antifungal activity. acs.orgnih.gov

This repurposing of a clinically obsolete antibiotic through simple chemical modification represents a promising strategy for developing novel antimicrobial agents. nih.govacs.org The Kanamycin derivative K20, for example, has shown effectiveness against various fungi, including Fusarium graminearum, a significant agricultural pathogen. mdpi.comsemanticscholar.org

Kanamycin B AnalogueModification SiteAttached Alkyl ChainAntifungal ActivityAntibacterial Activity
FG08 O-4"Octyl (C8)HighInactive
FG01 O-4"Butyl (C4)DiminishedInactive
FG02 O-4"Dodecyl (C12)DiminishedInactive
Ring I/II Alkylated O-3' or O-4'Octyl (C8)AbolishedAbolished

Data synthesized from studies on amphiphilic kanamycin analogues, demonstrating the SAR for antifungal activity. acs.org

Bacterial resistance to kanamycin often arises from the enzymatic modification of its functional groups by aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-adenylyltransferases (ANTs). rsc.orgasm.org Another resistance mechanism involves mutations in bacterial genes like fusA, which encodes the elongation factor G protein. nih.gov Strategic chemical modifications to the kanamycin scaffold can prevent or reduce the efficacy of these resistance mechanisms.

Modification at the N-1 Position : The development of amikacin, a semi-synthetic derivative of kanamycin A, is a classic example of overcoming resistance. Amikacin features an L-(-)-4-amino-2-hydroxybutyryl side chain attached to the N-1 position of the 2-DOS ring. This modification sterically hinders the approach of many AMEs, preventing the inactivation of the drug and restoring activity against many resistant bacterial strains. rsc.org

Modification at the 3''-Position : Selective modification of the 3''-amino group is another key strategy. Derivatives modified at this position have been shown to maintain antibiotic activity against strains expressing aminoglycoside acetyl-transferases and nucleotidyl-transferases, two of the most common types of modifying enzymes found in resistant bacteria. rsc.orgresearchgate.net

Modification at the 6''-Position : The primary hydroxyl group at the 6''-position has been a target for modifications aimed at combating resistance. mdpi.comnih.gov Introducing a guanidine residue at this position led to a compound with improved activity against S. aureus. nih.govresearchgate.net Furthermore, many 6''-modified kanamycin A derivatives were found to be less affected by the resistance mechanism associated with mutations in the elongation factor G. mdpi.comnih.govresearchgate.net

These examples highlight how a detailed understanding of SAR and resistance mechanisms can guide the synthesis of next-generation aminoglycosides capable of treating infections caused by resistant pathogens.

Protonation State and Biophysical Characterization of Kanamycin a

Determination of Kanamycin (B1662678) A Protonation States

The protonation of kanamycin A's four amino groups significantly influences its conformation and interaction with biological targets. scispace.com Therefore, a detailed understanding of its protonation thermodynamics and the specific sites of proton attachment is essential for interpreting its activity. scispace.comnih.gov

The protonation of kanamycin A sulfate (B86663) has been investigated using potentiometric titrations under varying conditions of ionic strength, sulfate concentration, and temperature. nih.govresearchgate.netresearchgate.net These studies are crucial for determining the association constants of differently protonated forms of kanamycin A with sulfate ions. nih.govresearchgate.net The data from potentiometric titrations provide foundational thermodynamic information about the protonation process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for assigning the specific sites of stepwise protonation on the kanamycin A molecule. nih.govresearchgate.net By analyzing ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra at variable pH in a deuterium (B1214612) oxide (D₂O) solvent, researchers can track changes in the chemical environment of each atom. nih.govresearchgate.net

Plots of the chemical shifts for each hydrogen and carbon atom against pH are fitted to theoretical equations that relate these shifts to the pKa values of the ionogenic groups. nih.gov This analysis has resolved previous uncertainties in assigning protonation sites: nih.gov

Changes in the chemical shifts of all atoms in ring C are governed by the ionization of a single amino group with a pKa of 7.98. nih.gov

The chemical shifts in ring B are influenced by the ionization of two amino groups with pKa values of 6.61 and 8.54. nih.gov The group with the higher pKa (8.54) is assigned to the C1 position, while the lower pKa (6.51-6.61) is assigned to the C3 amino group, which is positioned closer to ring A. nih.gov

In ring A , all atoms are affected by the ionization of one group with a pKa of 9.19. nih.gov

Table 1: Experimentally Determined Stepwise Protonation Constants (pKa) of Kanamycin A This table presents pKa values determined through NMR spectroscopy.

pKa Value Assigned Protonation Site Reference
9.19 Amino group at C6' (Ring A) nih.gov
8.54 Amino group at C1 (Ring B) nih.gov
7.98 Amino group at C3'' (Ring C) nih.gov

Note: Slight variations in pKa values exist across different studies. For example, some reports cite values of 9.16 (C6'), 8.27 (C1), 7.52 (C3''), and 6.28 (C3). scispace.comresearchgate.net

To complement experimental data, quantum-chemical studies have been conducted to determine the relative stability of the protonated forms of kanamycin A in aqueous solutions. scispace.comresearchgate.net These theoretical investigations help identify the preferred sites for protonation on the molecule. scispace.comresearchgate.net By calculating the pKa values for each amino group using methods like the isodesmic reactions method, researchers have found that the results align well with experimental data. scispace.com These studies confirm that the preferred protonation sites of kanamycin A in an aqueous environment are the amino groups located at the C6′ position of ring A and the C1 position of ring B. scispace.com

Thermodynamic analysis has revealed that the protonation of all four amino groups of kanamycin A is an exothermic process, meaning it releases heat. nih.govresearchgate.net However, a notable finding is that the protonation enthalpy does not show a correlation with the basicity (pKa value) of the amino groups. nih.govresearchgate.net This behavior is distinct from that of simple polyamines. nih.govresearchgate.net The enthalpy changes (ΔH) associated with protonation are influenced by binding-induced shifts in the pKa of the amino groups, which typically have a heat of ionization between 9 and 12 kcal/mol. longdom.org

Kanamycin A Aggregation and Dimerization Studies

Research indicates that kanamycin A molecules can aggregate, a phenomenon that includes the formation of dimers and potentially larger clusters. bsu.byresearchgate.net This aggregation behavior has been observed both for kanamycin A alone and in the presence of certain ions. bsu.byresearchgate.net

Studies have shown that kanamycin A aggregates into bare dimers and also forms dimers with specific physiological cations. bsu.byresearchgate.netnih.gov It has been demonstrated that at a physiological pH of 7.4, kanamycin molecules dimerize, a process that involves the formation of hydrogen bonds between the hydroxyl groups of the antibiotic molecules. bsu.by

Theoretical studies provide support for this clustering, with a close examination of the kanamycin A monomer, the bare dimer, and dimers formed with sodium and potassium cations. nih.gov These theoretical findings align with experimental observations that sodium cations are preferentially incorporated into kanamycin A clusters over potassium cations. nih.gov This preference is attributed to fundamentally different mechanisms of how these cations are embedded within the dimer structure. nih.gov It has been predicted that techniques such as NMR and IR spectroscopy could be used to experimentally detect the specific aggregation state and even the mode of cationic embedding in these clusters. nih.gov

Non-covalent Assembly and Fiber Formation

The molecular structure of kanamycin, with its multiple amino and hydroxyl groups, facilitates its involvement in non-covalent interactions, leading to self-assembly and the formation of larger structures. researchgate.net Research has shown that kanamycin A molecules can undergo linear non-covalent assembly to form long fibers, particularly on negatively charged surfaces. scispace.comresearchgate.net This assembly is a key aspect of its biophysical behavior and has implications for its interaction with biological membranes and the development of new biomaterials.

The functionalization of aminoglycosides like kanamycin through non-covalent interactions has been explored for the fabrication of various biomaterials, including hydrogels, nanoparticles, and microstructures. researchgate.net For instance, kanamycin has been successfully incorporated into nanofibers composed of materials like polyethylene (B3416737) oxide (PEO) and hyaluronic acid (HA), which can inhibit bacterial growth. researchgate.net This demonstrates the potential of leveraging the non-covalent assembly properties of kanamycin for therapeutic applications.

Thermodynamic and Binding Constant Analysis of Kanamycin A Interactions

The interaction of Kanamycin A(4+) with its molecular targets is governed by specific thermodynamic principles and can be quantified by binding constants. These parameters vary depending on the binding partner and the environmental conditions, such as pH.

Isothermal titration calorimetry (ITC) is a key technique used to determine the energetic aspects of these interactions. For example, the binding of kanamycin A to the aminoglycoside nucleotidyltransferase (ANT), an antibiotic resistance enzyme, is an enthalpically favored (exothermic) and entropically disfavored process, driven by a favorable Gibbs free energy. acs.org In contrast, the binding of kanamycin to the E. coli outer membrane protein TolC is an endothermic reaction, driven by a large positive entropy change. frontiersin.org Theoretical analyses of kanamycin binding to G-quadruplex DNA structures reveal that the interaction is primarily driven by strong coulombic (electrostatic) interactions. nih.gov

The binding affinity of kanamycin A for various molecules has been quantified through the determination of association (K_a) or dissociation (K_d) constants. The binding to aminoglycoside nucleotidyltransferase (ANT) is pH-dependent, with the affinity dropping sharply above pH 8.2. researchgate.net Kanamycin A also exhibits high-affinity binding to other molecules, such as synthetic melanin, where two classes of binding sites—strong and weak—have been identified. researchgate.netptfarm.pl Furthermore, highly specific aptamers have been developed that bind to kanamycin with nanomolar or even picomolar affinity. rsc.org

Table 1: Thermodynamic Parameters of Kanamycin A Binding to Various Molecules

Binding Partner Binding Constant (K_a / K_d) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol) Driving Force Citation
Aminoglycoside Nucleotidyltransferase (ANT) - Favorable Favored Disfavored Enthalpy acs.org
TolC Protein K_a = 1.21 x 10^4 M⁻¹ -4.20 +1.98 +6.18 Entropy frontiersin.org
mtel24 G-quadruplex (Theoretical) - -64.71 - - Coulombic nih.gov
c-kit2 G-quadruplex (Theoretical) - -43.81 - - Coulombic nih.gov

Table 2: Binding Constants of Kanamycin A with Different Partners

Binding Partner Binding/Association Constant (K_a / K_b) Dissociation Constant (K_d) Conditions Citation
Melanin (Strong sites) 3 x 10^5 M⁻¹ - - researchgate.netptfarm.pl
Melanin (Weak sites) 4 x 10^3 M⁻¹ - - researchgate.netptfarm.pl
Aminoglycoside Nucleotidyltransferase (ANT) K_b ≈ 2.5 x 10^4 M⁻¹ - pH 7.6 researchgate.net
Aminoglycoside Nucleotidyltransferase (ANT) K_b < 1 x 10^4 M⁻¹ - pH > 8.1 researchgate.net
dsDNA Aptamer - 0.127 nM - rsc.org
6'-acylated Kanamycin A to RNA Hairpin (Kan 6'Ac HP1) - 235 ± 12 nM pH 7.0 nih.gov

Advanced Structural Biology and Computational Studies of Kanamycin a

Nuclear Magnetic Resonance (NMR) Spectroscopy of Kanamycin (B1662678) A

NMR spectroscopy provides a powerful complementary approach to X-ray crystallography for studying the structure and dynamics of Kanamycin A and its interactions in solution.

NMR spectroscopy is a versatile tool for characterizing the three-dimensional structure of Kanamycin A and its complexes with biomolecules like RNA and metal ions. researchgate.netnih.govnih.gov For RNA-ligand interactions, NMR can be used to map the binding site by monitoring chemical shift perturbations of the RNA signals upon addition of the ligand. nih.gov Transferred Nuclear Overhauser Effect (trNOE) techniques have been successfully used to determine the solution structure of Kanamycin A when bound to a ribosomal A-site RNA fragment, revealing a conformation consistent with that observed in crystal structures. researchgate.net Furthermore, NMR has been employed to study the interaction of Kanamycin A with G-quadruplex DNA structures, confirming that it binds to the loops or grooves of these non-canonical structures. mdpi.com These studies provide insights into the conformational changes and dynamics that occur upon complex formation. nih.gov

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly ¹H-¹⁵N HSQC, is a more powerful technique for studying these interactions, especially in larger systems or complex mixtures. unl.eduunr.edu.ar By monitoring the chemical shifts of ¹⁵N-labeled protein or RNA, researchers can map the interaction surface and determine dissociation constants (Kd). unl.edubiorxiv.org Although not as commonly applied to aminoglycoside-RNA interactions as it is for proteins, the principles of using chemical shift perturbations in HSQC spectra are fundamental to characterizing binding events. unl.eduunr.edu.ar For instance, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments have been used in pH titration studies to determine the individual pKa values of the various amino groups in Kanamycin B, a close analog of Kanamycin A, by tracking the chemical shifts of the nitrogen and adjacent protons and carbons. acs.org This provides detailed information on the protonation state of the molecule, which is crucial for its electrostatic interactions with the negatively charged RNA backbone.

Molecular Dynamics (MD) Simulations of Kanamycin A

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of biological macromolecules at an atomic level. mdpi.comnih.gov This technique allows for the examination of the time-dependent motion of molecules, providing insights into their structural dynamics, conformational changes, and interactions with other molecules, which are often inaccessible by experimental methods alone. mdpi.comnih.gov

MD simulations have been instrumental in elucidating the interactions of Kanamycin A with various biomolecular targets. These simulations provide a detailed view of how Kanamycin A binds to and affects the dynamics of these biological structures.

Lipid Bilayers: Studies have employed MD simulations to investigate the interaction of Kanamycin A with lipid bilayers, which are the fundamental components of cell membranes. For instance, the binding of Kanamycin A to the outer membrane protein TolC from Escherichia coli has been explored by inserting the protein-ligand complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer for simulation. frontiersin.org These simulations help in understanding how the antibiotic traverses or interacts with the bacterial membrane.

RNA Aptamers and G-Quadruplexes: The interaction of Kanamycin A with nucleic acid structures is another critical area of study. MD simulations, often spanning hundreds of nanoseconds, have been used to explore the binding of Kanamycin A to various G-quadruplex (G4) DNA structures. mdpi.com These simulations reveal the specific binding modes, such as to the loops or grooves of the G4 structures, and identify the key nucleotide residues involved in the interaction. mdpi.com For example, in the Bcl-2 G4 structure, the second loop was identified as the primary binding site for Kanamycin A. mdpi.com The primary driving force for these interactions has been identified as coulombic interactions. mdpi.com

MD simulations provide valuable data on the dynamic nature of Kanamycin A's structure and its orientation when binding to biological targets.

Upon binding to a target, Kanamycin A can induce and undergo significant conformational changes. mdpi.com Analysis of Root Mean Square Deviation (RMSD) from MD trajectories shows that both Kanamycin A and its target can experience structural shifts before reaching a stable, equilibrated complex. frontiersin.orgmdpi.com For example, simulations of Kanamycin A with G-quadruplex structures showed that the antibiotic induces a significant conformational change in the DNA, achieving geometrical convergence after a certain period. mdpi.com

Clustering analysis of MD simulation trajectories helps in identifying the most populated and energetically favorable binding orientations of Kanamycin A. mdpi.com These analyses have revealed that Kanamycin A predominantly binds to the loops or grooves of G-quadruplex structures. mdpi.com For instance, with the c-myc G-quadruplex, Kanamycin A was frequently observed positioned between the second loop and the 3'-terminal. mdpi.com Similarly, in the active site of the TolC protein, MD simulations revealed that the Kanamycin A-TolC complex is stabilized by numerous hydrogen bonds. frontiersin.org

A study on Kanamycin B dioxygenase (KanJ) showed that the binding of kanamycin leads to a conformational change in the C-terminus of the protein, shifting it from an open to a closed state. nih.gov

Table 1: Key Findings from MD Simulations of Kanamycin A Interactions

Biomolecular TargetKey Findings
TolC in POPC Lipid Bilayer Kanamycin A binding stabilizes the TolC structure. The complex is held together by 12 hydrogen bonds involving five key amino acid residues.
G-Quadruplex DNA (e.g., Bcl-2, c-myc) Kanamycin A binds to loops and grooves, driven primarily by coulombic interactions. It induces conformational changes in the G4 structure.
Kanamycin B dioxygenase (KanJ) Kanamycin binding induces a conformational change in the C-terminus of the enzyme.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful computational strategy for studying chemical reactions in large biological systems like enzymes. acs.org In this approach, the region where the chemical reaction occurs (e.g., the enzyme's active site and the substrate) is treated with high-accuracy quantum mechanics (QM), while the remainder of the system (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM) force fields. acs.org

A significant application of QM/MM has been in elucidating the mechanism of Kanamycin A inactivation by the enzyme 4′-O-Nucleotidyltransferase [ANT(4′)]. frontiersin.orgnih.govnih.gov This enzyme catalyzes the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of Kanamycin A, rendering the antibiotic ineffective. frontiersin.orgnih.govnih.gov

QM/MM studies have been employed to investigate two proposed mechanisms for this inactivation process: a substrate-assisted mechanism and a base-assisted mechanism. frontiersin.orgnih.gov In these studies, the QM region typically includes Kanamycin A, parts of the ATP cofactor, and key amino acid residues in the active site. frontiersin.orgnih.gov The calculations have shown that the reaction proceeds via a nucleotidyl transfer mechanism. frontiersin.orgnih.gov

Research has focused on the inactivation of Kanamycin A catalyzed by 4′-O-nucleotidyltransferase, exploring the reaction mechanisms through QM/MM calculations. frontiersin.org

By computing the free energy surface along a proposed reaction coordinate, researchers can determine the energetics of the reaction, including activation energy barriers and the stability of intermediates and products. frontiersin.orgnih.gov For the inactivation of Kanamycin A by ANT(4′), free energy surfaces were calculated using methods like Free Energy Perturbation at the M06-2X/MM level of theory. frontiersin.orgnih.govnih.gov

These calculations revealed that the Glu145-assisted mechanism is significantly more favorable than the ATP-assisted mechanism. frontiersin.orgnih.gov The activation free energy for the Glu145-assisted path was found to be 12.2 kcal·mol⁻¹, which is in good agreement with experimental data. frontiersin.orgnih.govnih.govresearchgate.net In contrast, the ATP-assisted mechanism has a much higher activation free energy of 53.4 kcal·mol⁻¹. frontiersin.orgnih.gov Furthermore, the calculations showed that a stable product complex is formed only in the Glu145-assisted mechanism. frontiersin.orgnih.gov

To validate the calculated reaction mechanism, theoretical primary and secondary ¹⁸O kinetic isotope effects (KIEs) were computed. frontiersin.orgnih.govresearchgate.net The calculated KIEs for the Glu145-assisted mechanism were in very good agreement with experimentally measured values, further supporting the proposed reaction pathway. frontiersin.orgnih.govresearchgate.net

Table 2: Energetics of Kanamycin A Inactivation Mechanisms by ANT(4′)

MechanismActivation Free Energy (kcal·mol⁻¹)Product Complex Stability
Glu145-assisted 12.2 frontiersin.orgnih.govnih.govresearchgate.netStable (-1.6 kcal·mol⁻¹) frontiersin.orgnih.gov
ATP-assisted 53.4 frontiersin.orgnih.govUnstable (40.3 kcal·mol⁻¹) frontiersin.orgnih.gov

Theoretical and Computational Chemistry for Kanamycin A Parameterization

Accurate force field parameters are essential for reliable molecular mechanics and molecular dynamics simulations. The parameterization process involves defining the properties of atoms, bonds, angles, and dihedrals to accurately represent the molecule's potential energy surface.

For Kanamycin A, force field parameters have been generated using tools like the antechamber program in conjunction with the General Amber Force Field (GAFF). mdpi.comfrontiersin.orgnih.gov In this process, atomic charges are often calculated at a quantum mechanical level, for example, using the Austin Model 1 (AM1) method or the Restrained Electrostatic Potential (RESP) approach with a Hartree-Fock level of theory. mdpi.comfrontiersin.orgnih.gov

The CHARMM General Force Field (CGenFF) is another tool used for obtaining force field parameters for ligands like Kanamycin A. frontiersin.org However, the parameterization process can sometimes lead to redundant or multiple values for the same type of bond or angle, which requires careful handling during simulation setup. uiuc.edu

Derivation of Atom Types, Charges, and Parameters for Molecular Simulations

The accuracy of molecular dynamics (MD) and other molecular simulation techniques is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For common biomolecules like proteins and nucleic acids, well-established force fields such as AMBER, CHARMM, and GROMOS are available. gromacs.orggithub.io However, small molecules like the antibiotic kanamycin A are not standard residues in these parameter sets. Therefore, to perform meaningful computational studies, a specific set of parameters must be derived for the ligand. This process involves determining appropriate atom types, calculating partial atomic charges, and obtaining parameters for bonded (bonds, angles) and non-bonded (dihedral, van der Waals) interactions. nih.gov

Atom Type and Charge Derivation

A common and robust strategy for parameterizing a novel ligand like kanamycin A for use with biomolecular force fields involves a multi-step quantum mechanics (QM) and molecular mechanics (MM) approach. The Generalized Amber Force Field (GAFF) is frequently employed for this purpose, as it is designed to be compatible with the primary AMBER force fields used for proteins and nucleic acids. gromacs.orgoup.com

The initial step involves generating a three-dimensional structure of the kanamycin A molecule. This structure is then optimized using QM methods, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G**. nih.gov This QM-optimized geometry serves as the foundation for the subsequent steps.

Following optimization, the electrostatic potential (ESP) is calculated on a grid of points surrounding the molecule. mdpi.com This ESP map represents the electrostatic field produced by the molecule's electron and nuclear distribution. The next step is to fit a set of partial atomic charges to this QM-derived ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is widely used because it helps to avoid unrealistically large charges on buried atoms, providing a more physically meaningful charge distribution. nih.gov This entire workflow is often automated using programs like antechamber, which is part of the AmberTools suite. ambermd.org

The antechamber tool also assigns atom types from the GAFF library. These atom types are descriptive labels based on an atom's element, hybridization state, and local chemical environment. For example, an sp3-hybridized carbon is typically assigned the 'c3' atom type, while the nitrogen in a protonated amine group might be assigned 'n4'.

Table 1: Representative GAFF Atom Types for Kanamycin A Fragments This table provides illustrative examples of GAFF atom types that would be assigned to specific atoms within the Kanamycin A structure during parameterization.

Atom DescriptionRing PositionGAFF Atom Type
Aliphatic CarbonC1c3
Carbon in CH-OHC2'c3
Oxygen in HydroxylO in C2'-OHoh
Nitrogen in AmineN in C6'-NH2n3
Carbon in CH-NH2C6'c3

Table 2: Example of Derived RESP Atomic Charges for a Kanamycin A Fragment The following table shows a hypothetical but representative set of RESP charges for the atoms of a hydroxyl group attached to a carbon atom. The exact values are dependent on the specific QM level of theory and fitting procedure used.

AtomAtom TypePartial Charge (e)
Cc3+0.15
Ooh-0.65
H (in OH)ho+0.42

Bonded Parameter Derivation

Once atom types are assigned, the parameters for bonded interactions (bond stretching, angle bending) and torsional (dihedral) angles are required. nih.gov The GAFF force field contains an extensive library of these parameters corresponding to its atom types. gromacs.org For most of the bonds, angles, and dihedrals within kanamycin A, the corresponding parameters can be directly adopted from the GAFF library.

In cases where a specific parameter is missing from the library, it must be derived. This is typically achieved by performing further QM calculations. For instance, missing bond and angle parameters can be obtained from the Hessian matrix (a matrix of second derivatives of the energy) calculated at the optimized geometry. Missing dihedral parameters are derived by performing a "torsional scan," where the dihedral angle of interest is systematically rotated and the QM energy is calculated at each step. A sinusoidal function is then fitted to this energy profile to extract the force constant and periodicity for the dihedral term. nih.gov

These newly derived or adopted parameters are typically compiled into a force field modification file (.frcmod in AMBER). This file, along with the ligand's atomic charges and coordinates, allows the molecule to be correctly modeled in a molecular simulation environment. nih.gov

Table 3: Illustrative Bond and Angle Parameters for Kanamycin A This table shows examples of the format for bond and angle parameters as they would appear in a force field file. The values are representative of those found in the GAFF force field.

Parameter TypeAtoms Involved (by GAFF type)Force ConstantEquilibrium Value
Bondc3-n3367.0 kcal/mol/Ų1.48 Å
Bondc3-oh320.0 kcal/mol/Ų1.41 Å
Anglec3-c3-oh50.0 kcal/mol/rad²109.5°
Angleho-c3-oh35.0 kcal/mol/rad²108.5°

In a study on the inactivation of kanamycin A by the enzyme 4′-O-Nucleotidyltransferase, researchers similarly generated parameters for kanamycin A for use in hybrid QM/MM simulations. frontiersin.orgnih.gov Such parameterization is a prerequisite for studying molecular-level interactions, such as the binding of kanamycin to biological targets like the bacterial ribosome or G-quadruplexes, providing critical insights into its mechanism of action. mdpi.comnih.gov

Analytical Methodologies for Kanamycin a Research

Chromatographic Techniques for Kanamycin (B1662678) A Analysis

Chromatography is a cornerstone for the separation and quantification of Kanamycin A from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) is a particularly common and practical tool for this purpose. nih.govdntb.gov.ua The choice of chromatographic method and detector depends on the sample matrix, required sensitivity, and the specific goals of the analysis. nih.govproquest.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Kanamycin A. dntb.gov.ua To accommodate the polar nature of Kanamycin A, several HPLC modes are employed, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography. nih.gov However, because Kanamycin A lacks a significant chromophore, direct UV detection is often insensitive. proquest.com This limitation is typically overcome by coupling the HPLC system with more universal detectors like the Evaporative Light Scattering Detector (ELSD) or by employing pre- or post-column derivatization to attach a UV-active or fluorescent tag to the molecule. nih.govproquest.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of Kanamycin A. cancer.govasm.org This technique is particularly valuable for analyzing complex matrices and for quantifying low residue levels. asm.orgvetdergikafkas.org LC-MS/MS methods often utilize electrospray ionization (ESI) in positive ion mode, monitoring specific ion transitions to ensure accurate identification and quantification. cancer.gov For instance, a common transition monitored for Kanamycin A is from a parent ion of m/z 485 to a product ion of m/z 163. cancer.gov The high specificity of LC-MS/MS can often reduce the need for extensive sample cleanup compared to other methods. asm.org

Table 1: Examples of HPLC and LC-MS/MS Methods for Kanamycin A Analysis

Technique Column Mobile Phase/Eluent Detector Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
HPLC-UV XBridge C18 (250 × 4.6 mm, 5 µm) Isocratic: 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0)-water (20:80, v/v) with 0.5 g/L sodium octanesulphonate UV (205 nm) Not Specified nih.govproquest.com
HPLC-FL Eclipse XDB C8 (150 × 4.6 mm, 5 µm) Not Specified Fluorescence (Ex: 268 nm, Em: 318 nm) LOD: 0.01 µg/mL proquest.commdpi.com
HPLC-ELSD Not Specified Not Specified ELSD LOD: 0.2 µg/mL (Kanamycin A) nih.gov
LC-MS/MS Waters Acquity UPLC Glycan BEH Amide Acetonitrile, 0.1% Formic Acid in water MS/MS Not Specified cancer.gov
LC-MS/MS ZIC-HILIC (100 × 2.1 mm, 5 µm) Not Specified MS/MS LOQ: 50 ng/g (in tissue) proquest.com
LC-MS/MS Not Specified Not Specified MS/MS LLOQ: 100 ng/mL bioanalysis-zone.com
LC-MS/MS Not Specified Not Specified MS/MS LOD: 3.56 µg/kg (in milk) vetdergikafkas.org

| LC-MS | Not Specified | Not Specified | MS | LOD: 0.06 µg/ml; LOQ: 0.15 µg/ml (in plasma) | longdom.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas chromatography (GC) is another technique that has been applied to the analysis of Kanamycin A. researchgate.net However, due to the low volatility of aminoglycosides, direct GC analysis is not feasible. Therefore, derivatization is a mandatory step to convert the polar hydroxyl and amino groups into more volatile substitutes. jst.go.jp A common approach involves a two-step derivatization: trimethylsilylation of the hydroxyl groups followed by acylation of the amino groups. nih.gov For example, trimethylsilyl (B98337) derivatives (TMS) can be formed using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). jst.go.jp

The analysis is typically performed on a packed or capillary column, and detection is often achieved using mass spectrometry (GC-MS). jst.go.jpnih.gov The mass spectrometer can identify the derivatized Kanamycin A based on its specific mass spectrum and fragmentation patterns. jst.go.jp For instance, the fully silylated derivative of Kanamycin A has been reported to show a minute molecular ion peak at m/e 1276. jst.go.jp

Table 2: Example of a GC-MS Method for Kanamycin A Analysis

Technique Derivatization Reagent Column Operating Conditions Key Mass Fragments (m/e) Reference

| GC-MS | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1% OV-1 on silanized chromosorb W (1m x 3mm) | Programmed temperature: 250°C to 290°C (2°C/min) | 1276 (M+), 810, 723, 450, 360, 342 | jst.go.jp |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the identification and separation of Kanamycin A. unair.ac.idresearchgate.net The separation is typically achieved on silica (B1680970) gel plates. oup.comresearchgate.net Detection of the separated spots can be challenging due to Kanamycin A's lack of a UV chromophore. Visualization is commonly accomplished by spraying the plate with a chemical reagent that reacts with the amino groups of the antibiotic to produce a colored spot. oup.comnih.gov A 0.2% solution of ninhydrin (B49086) in ethanol (B145695) is a frequently used visualization reagent, with densitometric measurements often performed around 500 nm. oup.comresearchgate.netresearchgate.net

A more sensitive and specific approach is TLC-bioautography. unair.ac.idresearchgate.net This method combines the chromatographic separation of TLC with a biological detection system. After development of the chromatogram, the plate is put in contact with a culture medium inoculated with a susceptible bacterial strain, such as Escherichia coli. unair.ac.idresearchgate.net Zones of bacterial growth inhibition will appear at the locations corresponding to the antibiotic spots, allowing for highly sensitive and specific identification. unair.ac.id

Table 3: Examples of TLC Methods for Kanamycin A Analysis

Technique Stationary Phase Mobile Phase Detection Method Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
TLC-Densitometry Silica gel Methanol-25% ammonia-chloroform (3:2:1, v/v/v) 0.2% Ninhydrin solution, densitometry at 500 nm Not specified for Kanamycin A individually oup.comresearchgate.net

| TLC-Contact Bioautography | Silica gel 60 F254 | 10% potassium dihydrogen phosphate (B84403) solution | Bioautography with Escherichia coli ATCC 8739 | LOD: 0.75 µg; LOQ: 2.31 µg | unair.ac.id |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of Kanamycin A and its related substances. nih.govkuleuven.beresearchgate.net CE offers advantages such as high separation efficiency, rapid analysis times, and low consumption of reagents, making it a "greener" analytical alternative. kuleuven.becsic.es The separation in CE is based on the differential migration of charged analytes in an electric field. Given that Kanamycin A is positively charged in solution due to its amino groups, it is well-suited for CE analysis. psu.edu

Similar to HPLC, direct UV detection in CE is hampered by the weak chromophore of Kanamycin A. mdpi.com Therefore, pre-capillary derivatization is commonly employed. nih.govkuleuven.be Reagents like o-phthalaldehyde (B127526) (OPA) are used to introduce a UV-absorbing or fluorescent moiety, significantly enhancing detection sensitivity. nih.govkuleuven.be Capillary zone electrophoresis (CZE) is a frequently used mode for this analysis. kuleuven.be By optimizing parameters such as the separation buffer (e.g., borax (B76245) buffer), pH, and organic modifiers, excellent separation of Kanamycin A from its impurities can be achieved. nih.govkuleuven.be

Table 4: Examples of Capillary Electrophoresis Methods for Kanamycin A Analysis

Technique Derivatization Reagent Separation Buffer Detection Limit Reference
CE o-phthalaldehyde/mercaptoacetic acid 30 mM borax (pH 10.0) with 16% (v/v) methanol (B129727) 2 µg/ml nih.gov
FASS-CE o-phthalaldehyde/mercaptoacetic acid Not specified 0.1 µg/ml nih.gov

| CZE | 1,2-phthalic dicarboxaldehyde/mercaptoacetic acid | 30 mM borax (pH 10.0) with 16.0% (v/v) methanol | LOQ: 0.14% (m/m) for related substances | kuleuven.be |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Pre-column derivatization is a critical strategy to overcome the inherent low spectroscopic sensitivity of Kanamycin A, enabling its analysis by common detectors like UV-Visible or fluorescence detectors. proquest.com This process involves a chemical reaction that attaches a chromophoric or fluorophoric group to the Kanamycin A molecule, primarily targeting its reactive primary amine functions. proquest.com This not only enhances detectability but can also alter the polarity of the analyte, making it more suitable for separation by reversed-phase liquid chromatography. proquest.com

A variety of reagents have been successfully employed for the pre-column derivatization of Kanamycin A:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. mdpi.comtandfonline.com This reaction is rapid and the excess reagent does not need to be removed. tandfonline.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with amines to produce stable, highly fluorescent derivatives. proquest.commdpi.com

4-chloro-3,5-dinitrobenzotrifluoride (CNBF): Reacts with primary and secondary amines to yield a stable derivative that can be detected by UV absorption. proquest.commdpi.com An advantage of CNBF is that the excess reagent does not require removal after derivatization. proquest.com

Phenylisocyanate (PIC): Reacts with primary or secondary amines to form a stable N-aryl-N'-phenyl urea (B33335) derivative, which is detectable by UV. proquest.commdpi.com

Borate (B1201080) Complexation: Kanamycin A can form a complex with borate ions, which alters its properties and allows for direct UV detection at lower wavelengths, such as 205 nm. proquest.commdpi.commdpi.com

Table 5: Common Pre-column Derivatization Reagents for Kanamycin A Analysis

Derivatization Reagent Target Functional Group Detection Method Detection Wavelength (nm) Reference
o-Phthalaldehyde (OPA) Primary Amines Fluorescence Ex: 230, Em: 389 tandfonline.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Amines Fluorescence Ex: 268, Em: 318 proquest.commdpi.com
4-chloro-3,5-dinitrobenzotrifluoride (CNBF) Primary & Secondary Amines UV 245 proquest.commdpi.comresearchgate.net
Phenylisocyanate (PIC) Primary & Secondary Amines UV 242 proquest.commdpi.com

| Borate Complexation | Vicinal Diols | UV | 205 | proquest.commdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic and Spectrometric Methods

Beyond chromatography, various spectroscopic and spectrometric methods are utilized for the quantification and study of Kanamycin A. These methods can be rapid and simple, though they may sometimes lack the selectivity of chromatographic techniques when analyzing complex mixtures.

Spectrophotometric methods often rely on a chemical reaction to produce a colored product whose absorbance can be measured. For example, Kanamycin A can form a binary complex with eosin (B541160) in an acidic buffer, producing a product with maximum absorbance at 548 nm. researchgate.net Another method involves the reaction of Kanamycin A with vanillin (B372448) in a basic borate buffer to form a chromogen that absorbs at 404 nm. researchgate.net Colorimetric assays using functionalized nanoparticles have also been developed. For instance, chlortetracycline-coated silver nanoparticles can be used as a colorimetric probe for Kanamycin A, with detection based on changes in the UV-visible absorption spectrum. researchgate.net

Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, has been employed to study Kanamycin A, especially in the context of antibiotic resistance. acs.org This technique can detect phenotypic changes in cellular components induced by Kanamycin A and, when coupled with multivariate analysis like principal component analysis (PCA), can be used to quantify microbial resistance within a community. acs.org

Mass spectrometry, as previously discussed in the context of LC-MS/MS and GC-MS, is a powerful spectrometric technique for the highly sensitive and specific detection of Kanamycin A. researchgate.netcancer.gov Immunoassays, which rely on the specific binding of antibodies to Kanamycin A, represent another class of analytical methods, though commercially available kits specifically for Kanamycin A are not as common as for other aminoglycosides. asm.org

Table 6: Examples of Spectroscopic and Spectrometric Methods for Kanamycin A

Method Principle Wavelength/Parameter Measured Limit of Detection Reference
UV-Visible Spectrophotometry Binary complex formation with Eosin 548 nm 1-5 µg/mL (Linear Range) researchgate.net
UV-Visible Spectrophotometry Reaction with Vanillin 404 nm 5-30 µg/mL (Linear Range) researchgate.net
Colorimetric Assay Chlortetracycline-coated silver nanoparticles Ratiometric (A540/A400) 120-480 picomolar researchgate.net
ATR-FTIR Spectroscopy Vibrational spectroscopy of molecular bonds Entire spectral features with PCA-LDA Not applicable for concentration LOD acs.org

| Immunoassay (modified) | Antibody-antigen binding (Tobramycin kit) | Not specified | Not specified | asm.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Qualitative and Structural Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the qualitative and structural analysis of kanamycin A. These techniques are instrumental in identifying the compound, elucidating its fragmentation pathways, and characterizing its derivatives. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), coupled with tandem mass spectrometry, have been utilized to determine the fragmentation patterns of kanamycin A and its acyl derivatives. nih.gov This allows for the differentiation of positional isomers by correlating the presence or absence of key ions and the varying abundance of common ions with the substitution position. nih.gov High-resolution mass spectrometry plays a crucial role in confirming the structure of kanamycin A and its modified forms, such as acetylated kanamycin, with high mass accuracy (≤7 ppm). nih.gov

In a typical ESI-MS/MS analysis in positive ion mode, kanamycin A produces a protonated molecule [M+H]⁺. For instance, in studies of kanamycin B, a related aminoglycoside, the precursor ion [M+H]⁺ at m/z 484 is selected for fragmentation. proquest.com The resulting product ions provide structural information. For kanamycin A, two ion pairs at m/z 485/163 and 485/324 are often used for qualitative analysis through multi-reaction monitoring (MRM). frontiersin.org

Derivatization techniques can enhance the detection of kanamycin A in mass spectrometry. For example, derivatization with tris(2,6-dimethoxyphenyl)carbenium ion increases the molecule's mass by a constant value, which aids in its detection by MALDI-MS. actanaturae.ru This method has been shown to lower the detection limit of kanamycin by several orders of magnitude. actanaturae.ru

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the analysis of kanamycin A in various matrices. cabidigitallibrary.org Different liquid chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC), are often employed for the separation of highly polar aminoglycosides like kanamycin A before MS detection. cabidigitallibrary.org

Table 1: Key Mass Spectrometry Parameters for Kanamycin A Analysis

ParameterDescriptionSource
Ionization Techniques Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), Matrix-Assisted Laser Desorption/Ionization (MALDI) nih.govactanaturae.ru
Mass Analyzers Quadrupole Time-of-Flight (QTOF), Quadrupole-Orbitrap nih.govproquest.com
Scan Mode Positive Ion Scanning, Multi-Reaction Monitoring (MRM) proquest.comfrontiersin.org
Precursor Ion (Kanamycin A) m/z 485 [M+H]⁺ frontiersin.org
Product Ions (Kanamycin A) m/z 163, m/z 324 frontiersin.org

Infrared (IR) Spectroscopy for Molecular Interaction Studies

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable technique for investigating the molecular interactions of kanamycin A. researchgate.netnih.gov This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. frontiersin.org These absorption patterns create a unique spectral fingerprint that provides information about the functional groups present and their molecular environment. frontiersin.org

IR spectroscopy has been effectively used in conjunction with molecular dynamics simulations to study the interactions between kanamycin A and lipid bilayers, which serve as mimics for bacterial and mammalian cell membranes. researchgate.netnih.gov These studies have revealed that strong hydrogen bonding occurs between the hydroxyl (-OH) and amino (-NH2) groups of kanamycin A and the ester carbonyl and phosphate groups of the lipids in the membrane. researchgate.netnih.gov

Experimental verification through IR spectroscopy has confirmed the significant role of the lipid's ester carbonyl, phosphate, and hydroxyl groups in the binding of aminoglycosides like kanamycin A. researchgate.net The technique can detect changes in the vibrational frequencies of these functional groups upon interaction with kanamycin A, providing direct evidence of binding. This analytical approach helps to elucidate the molecular-level mechanisms by which kanamycin A interacts with biological membranes. nih.gov While powerful for studying these interactions, it's noted that standard FT-IR may have limitations in resolving highly intricate cell wall interactions. frontiersin.org

Two-dimensional infrared (2D IR) spectroscopy is an emerging technique with the potential to provide even more detailed insights into the structural dynamics of these molecular interactions, observing processes on a sub-picosecond timescale. microbiologysociety.org

Table 2: Key IR Spectral Regions for Kanamycin A Interaction Studies

Spectral Region (cm⁻¹)Corresponding Molecular VibrationsSignificance in Kanamycin A StudiesSource
1300 - 1000Phosphate and polysaccharide vibrationsCan be used to discriminate between bacterial strains. frontiersin.org
Not SpecifiedLipid ester carbonyl, phosphate, and hydroxyl groupsKey binding sites for kanamycin A in lipid bilayers. researchgate.net

Spectrophotometric Methods for Bulk Pharmaceutical Analysis

Spectrophotometric methods offer a simple, cost-effective, and accessible approach for the quantitative analysis of kanamycin A in bulk pharmaceutical forms. researchgate.netjapsonline.com These methods are typically based on the formation of a colored complex between kanamycin A and a specific chromogenic reagent, which can then be measured using a spectrophotometer at a characteristic wavelength. researchgate.netjapsonline.com

One such method involves the reaction of kanamycin A with ascorbic acid. japsonline.com This reaction, upon heating, forms a stable, water-soluble, purple-pink complex. japsonline.com The resulting complex exhibits two absorption maxima (λmax) at 390 nm and 530 nm, and the color remains stable for at least 48 hours. japsonline.comresearchgate.net The absorbance of this complex is directly proportional to the concentration of kanamycin A, following Beer's law over a defined concentration range. researchgate.net

Another spectrophotometric method is based on the formation of a binary complex between kanamycin A and eosin in a citric phosphate buffer at pH 3.5, with the product measured at 548 nm. researchgate.net A different approach utilizes the reaction of kanamycin A with vanillin in a borate buffer at pH 12, producing a colored chromogen with maximum absorbance at 404 nm. researchgate.net

Aptamer-based spectrophotometric methods have also been developed. One such method uses a kanamycin-specific aptamer and gold nanoparticles (AuNPs). In the presence of kanamycin, the aggregation of AuNPs is inhibited, leading to a change in the UV-visible absorption spectrum, with the absorbance at 527 nm being used for quantification. rsc.org

The validity of these methods is typically established by assessing parameters such as linearity, range, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For the ascorbic acid method, the linearity was found to be excellent over a concentration range of 40-200 μg/ml, with low relative standard deviation values indicating good precision. researchgate.net

Table 3: Comparison of Spectrophotometric Methods for Kanamycin A Analysis

Method ReagentWavelength (λmax)Linear RangeLimit of Detection (LOD)Source
Ascorbic Acid390 nm & 530 nm40-200 μg/ml8.58 μg/ml (at 390nm), 9.6 μg/ml (at 530nm) japsonline.comresearchgate.net
Eosin548 nm1-5 μg/mLNot Specified researchgate.net
Vanillin404 nm5-30 μg/mLNot Specified researchgate.net
Aptamer/AuNPs527 nm1–500 nM1 nM rsc.org

Immunoassays in Kanamycin A Research

Immunoassays are widely used analytical methods that leverage the specific binding between an antigen and an antibody to detect and quantify substances. In kanamycin A research, various immunoassay formats have been developed for its detection in different matrices. nih.govnih.gov

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme Immunoassay (EIA) and its most common variant, the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and popular methods for quantifying kanamycin A. nih.govcaymanchem.com These assays are typically competitive, where kanamycin A in a sample competes with a labeled kanamycin conjugate for a limited number of antibody binding sites. creative-diagnostics.com

In a competitive direct ELISA for kanamycin A, a monoclonal antibody specific to kanamycin is used. nih.gov The assay can detect kanamycin A in various samples, including milk, eggs, and tissue homogenates. caymanchem.com The sensitivity of these assays is notable, with detection limits often in the low nanogram per milliliter (ng/mL) range. For instance, one competitive direct ELISA reported detection limits of 1.1 ng/mL in buffer, 1.4 ng/mL in plasma, and 1.0 ng/mL in milk. nih.gov Commercially available kanamycin ELISA kits can have a detection range of 0.16-100 ng/mL and a sensitivity of approximately 1.0 ng/mL. caymanchem.com

The specificity of the antibodies used is crucial. Monoclonal antibodies have been developed that are highly specific for kanamycin, with no significant cross-reactivity with other aminoglycosides. nih.gov Heterologous ELISAs have also been developed to enhance sensitivity for detecting a range of aminoglycoside derivatives. nih.gov

Table 4: Performance of Kanamycin A ELISA Kits

Assay TypeSample MatrixDetection RangeLimit of DetectionSource
Competitive ELISAMilk, Egg, Tissue0.16-100 ng/mL0.29 ng/mL caymanchem.com
Competitive Direct ELISAPBS, Plasma, MilkNot Specified1.1 ng/mL (PBS), 1.4 ng/mL (Plasma), 1.0 ng/mL (Milk) nih.gov
Competitive ELISAMuscle, Milk, Honey0.3 - 24.3 ppb10 ppb (Muscle, Milk), 20 ppb (Honey) abnova.com

Fluoroimmunoassay and Radioimmunoassay (RIA)

Fluoroimmunoassays and radioimmunoassays (RIA) are other sensitive immunoassay techniques that have been applied to the detection of aminoglycosides, including kanamycin. nih.govasm.org

A fluoroimmunoassay for gentamicin, a related aminoglycoside, has been described where a fluorescent-labeled compound competes with the antibiotic in the sample for antibody binding sites. google.com The fluorescence of the labeled compound is reduced upon binding to the antibody, and this change is measured to determine the antibiotic concentration. google.com

Radioimmunoassay (RIA) is an in vitro technique that uses a radioactive isotope-labeled antigen to quantify the target analyte. slideshare.net An RIA for amikacin, a synthetic derivative of kanamycin A, showed a 70% cross-reaction with kanamycin, indicating that the antiserum could be used for kanamycin detection. nih.gov This RIA was sensitive, with a linear standard curve in the range of 0.5 to 4 ng per tube. nih.gov While highly sensitive, RIAs involve the use of radioactive materials, which requires specialized handling and disposal. slideshare.net

Affinity Sensing and Molecular Imprinted Immunoassay

Affinity sensors are analytical devices that utilize the specific binding interaction between a biorecognition element and a target analyte. diva-portal.org In the context of kanamycin A, these sensors can employ antibodies or synthetic receptors. nih.govdntb.gov.ua

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, kanamycin A. mdpi.com These "biomimetic receptors" are created by polymerizing monomers in the presence of the analyte (template), which is later removed, leaving behind specific binding cavities. mdpi.com Molecularly imprinted immunoassays utilize these MIPs as the recognition element.

MIP-based solid-phase extraction has been used for the selective extraction of kanamycin from complex matrices like honey, pork, and milk, demonstrating the high selectivity of these materials. nih.gov The development of MIP-based affinity sensors for kanamycin detection is an active area of research, offering a robust and stable alternative to biological antibodies. nih.govmdpi.com These sensors can be integrated with various transduction methods, such as electrochemical or optical, to generate a measurable signal upon binding of kanamycin A. mdpi.com

Microbiological Assays in Kanamycin A Research

Microbiological assays are fundamental in the study of Kanamycin A, providing a method for quantifying its antibiotic potency. These techniques rely on the principle of measuring the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. uspnf.comnihs.go.jp The two primary methods employed in research are the agar (B569324) diffusion assay (also known as the cylinder-plate or disk diffusion method) and the turbidimetric assay (also known as the broth dilution method). uspnf.comresearchgate.net

The agar diffusion method is widely used for quantifying the activity of antibiotics. oup.com In this assay, a solid nutrient medium is uniformly inoculated with a specific test microbe. researchgate.netexodocientifica.com.br Solutions containing Kanamycin A are then applied to the agar surface, often within vertical cylinders or on saturated paper disks. uspnf.comresearchgate.net As the antibiotic diffuses outward from the application point into the agar, it creates a concentration gradient. This diffusion prevents microbial growth in a circular area, or "zone of inhibition," around the cylinder or disk. uspnf.com The diameter of this zone is proportional to the logarithm of the antibiotic concentration, allowing for quantitative analysis by comparing the zone sizes produced by test samples to those produced by standard solutions of known Kanamycin A concentration. researchgate.netwikidoc.org

Research has identified several microorganisms suitable for Kanamycin A assays. Bacillus pumilus NCTC 8241 has been used as a test microbe in agar diffusion assays for determining the quantity of kanamycin sulfate (B86663). nih.gov Other commonly used organisms include Bacillus subtilis (e.g., ATCC 6633), which is employed in the cylinder plate method for assaying kanamycin and other antibiotics like streptomycin. researchgate.netexodocientifica.com.br The conditions for these assays, including the composition of the agar medium (such as Antibiotic Assay Medium No. 5), pH, and incubation temperature, are carefully controlled to ensure reproducibility. nihs.go.jpexodocientifica.com.br

Table 1: Representative Data for Kanamycin A Agar Diffusion Assay This table illustrates the typical relationship between the concentration of Kanamycin A and the resulting zone of inhibition. Data is representational.

Kanamycin A Concentration (µg/mL)Zone of Inhibition Diameter (mm)Test Organism
515Staphylococcus aureus
1019Staphylococcus aureus
2023Staphylococcus aureus
3026Staphylococcus aureus
4028Staphylococcus aureus

The turbidimetric or broth dilution method is another quantitative technique that depends on the inhibition of microbial growth. uspnf.com This assay is performed in a liquid nutrient medium. uspnf.com A standardized suspension of a test microorganism is added to various dilutions of Kanamycin A in a liquid broth. researchgate.net Following an incubation period, the growth of the microorganism is measured by its turbidity (cloudiness), typically using a spectrophotometer. uspnf.com The results are often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microbe. bioline.org.brmdpi.com

Studies have used this method to determine the MIC of Kanamycin A against a range of clinically significant bacteria. For example, in one study, the MIC for Kanamycin A was found to be 1 µg/mL against Salmonella typhi. researchgate.net In another investigation evaluating its combination with metronidazole, Kanamycin A alone had MICs ranging from 15.63 to over 250 µg/mL against various resistant Gram-positive and Gram-negative bacteria. bioline.org.br The combination of the two drugs, however, resulted in a significant decrease in the MICs, indicating a synergistic interaction. bioline.org.br

Table 2: Reported Minimum Inhibitory Concentration (MIC) of Kanamycin A for Various Bacteria This table presents research findings on the MIC of Kanamycin A against different bacterial strains.

Bacterial StrainReported MIC (µg/mL)Reference
Salmonella typhi1 researchgate.net
Klebsiella pneumoniae K6 (ATCC 700603)16 mdpi.com
Escherichia coli ATCC 25922>250 bioline.org.br
Enterococcus faecalis ATCC 29212>250 bioline.org.br
Shigella flexneri KZN125 bioline.org.br
Bacillus cereus ATCC 1070215.63 bioline.org.br

A comparative study analyzing kanamycin sulfate in ophthalmic films found that results from the microbiological agar diffusion method did not differ significantly from a chemical (photocolorimetric) method. nih.gov However, the chemical method was found to be approximately three times more precise and reduced the analysis time from 24 hours to 1.5-2 hours. nih.gov Microbiological assays are also crucial in the development of new antibiotics, where they are used to evaluate the antibacterial activity of newly synthesized derivatives of Kanamycin A. mdpi.comresearchgate.netnih.gov

Mechanisms of Resistance to Kanamycin a in Research Contexts

Enzymatic Modification of Kanamycin (B1662678) A

The most prevalent mechanism of resistance to Kanamycin A is its inactivation by aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.netnih.gov These enzymes, often encoded by genes on mobile genetic elements like plasmids and transposons, catalyze the covalent modification of specific hydroxyl or amino groups on the Kanamycin A molecule. researchgate.netmdpi.com This modification sterically hinders the antibiotic's ability to bind to its target, the 30S ribosomal subunit, thereby preventing its inhibitory action on protein synthesis. creative-diagnostics.comresearchgate.net There are three main families of AMEs that inactivate Kanamycin A. mdpi.commednexus.org

Aminoglycoside Acetyltransferases (AACs) (e.g., Acetylation of Amino Groups)

Aminoglycoside Acetyltransferases (AACs) are a major family of AMEs that confer resistance by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside structure. mdpi.comasm.org This acetylation neutralizes a positive charge on the antibiotic, which is crucial for its interaction with the negatively charged ribosomal RNA, thus weakening its binding to the ribosome.

Several AAC enzymes are known to inactivate Kanamycin A. For instance, AAC(6') enzymes are the most common in clinical isolates and acetylate the 6'-amino group of 4,6-disubstituted aminoglycosides like kanamycin. nih.govmdpi.com The structure of the AAC(6')-Im enzyme in complex with Kanamycin A reveals that the substrate binds in a shallow, positively-charged pocket, positioning the 6'-amino group for a nucleophilic attack on the acetyl-CoA cofactor. nih.govrcsb.org Similarly, AAC(3) enzymes can acetylate the 3-amino group, conferring resistance to kanamycin, among other aminoglycosides. mdpi.com The upregulation of the acetyltransferase Eis in Mycobacterium tuberculosis is also a known mechanism of resistance to Kanamycin A. acs.org

Aminoglycoside Phosphotransferases (APHs) (e.g., Phosphorylation of Hydroxyl Groups)

Aminoglycoside Phosphotransferases (APHs), also known as aminoglycoside kinases, constitute the second-most abundant family of AMEs. mdpi.com These enzymes inactivate Kanamycin A by transferring a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a hydroxyl group on the antibiotic. mdpi.comasm.org The addition of the bulky, negatively charged phosphate group disrupts the binding of the antibiotic to the ribosomal A-site.

The most clinically significant APH for kanamycin resistance is APH(3'), which phosphorylates the 3'-hydroxyl group. mdpi.comuniprot.org The gene encoding this enzyme, aph(3')-IIIa, is frequently used as a resistance marker. mdpi.com Another important enzyme is APH(2"), which can phosphorylate the 2"-hydroxyl group and confers resistance to kanamycin and other 4,6-disubstituted aminoglycosides. mdpi.comasm.org Interestingly, some APH enzymes, like APH(2")-If, preferentially use guanosine (B1672433) triphosphate (GTP) over ATP as the phosphate donor. asm.org Bifunctional enzymes, such as AAC(6')-Ie-APH(2")-Ia, which possess both acetyltransferase and phosphotransferase activities, can confer broad resistance to nearly all aminoglycosides, including kanamycin. mdpi.com

Aminoglycoside Nucleotidyltransferases (ANTs), including ANT(4′) (e.g., O-adenylylation of 4′-OH)

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, represent the third major family of AMEs. These enzymes catalyze the ATP-dependent transfer of an adenylyl group (adenosine monophosphate, AMP) to a hydroxyl group of Kanamycin A. frontiersin.orgfrontiersin.org This process, known as O-adenylylation, adds a bulky group to the antibiotic, preventing its effective binding to the ribosome. rcsb.org

A clinically important example is ANT(4'), which specifically targets the 4'-hydroxyl group of kanamycin and amikacin. nih.govnih.gov The enzyme ANT(4')-Ia is a plasmid-encoded nucleotidyltransferase found in Staphylococcus aureus and Enterococcus species. viamedica.plmcmaster.ca Another prevalent enzyme, ANT(2")-Ia, found in Gram-negative pathogens, confers resistance to kanamycin, gentamicin, and tobramycin (B1681333) by adenylylating the 2"-hydroxyl group. rcsb.orgasm.orgnih.gov Structural studies of ANT(2")-Ia reveal a two-domain structure with an active site architecture conserved among other antibiotic nucleotidyltransferases. asm.org

Molecular Mechanisms of Enzymatic Inactivation (e.g., Nucleotidyl Transfer Mechanism)

The enzymatic inactivation of Kanamycin A by AMEs follows specific catalytic mechanisms. For ANT enzymes, the reaction involves the direct transfer of a nucleoside monophosphate from a nucleotide triphosphate (like ATP) to a hydroxyl group on the antibiotic. frontiersin.orgrcsb.orgasm.org

In the case of ANT(4'), kinetic and structural studies have elucidated the mechanism of 4'-O-adenylylation. frontiersin.orgcsic.esnih.gov The reaction proceeds through a concerted mechanism, where the nucleophilic attack by the 4'-hydroxyl oxygen of kanamycin on the α-phosphorus of ATP occurs simultaneously with the breaking of the Pα-O3α bond. frontiersin.orgcsic.esresearchgate.net This direct transfer results in an inversion of the stereochemistry at the α-phosphorus atom. frontiersin.orgcsic.es Computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches suggest that a specific amino acid residue, Glutamate-145 (Glu145), acts as a catalytic base, activating the 4'-hydroxyl group of kanamycin by abstracting its proton, which facilitates the nucleophilic attack. frontiersin.orgnih.gov The kinetic mechanism for ANT(4') is ordered, with the antibiotic binding to the enzyme first, followed by MgATP. tamu.edu The release of the modified antibiotic product is the rate-limiting step of the catalytic cycle. tamu.edu

Table 1: Summary of Kanamycin A Enzymatic Modification Mechanisms
Enzyme FamilySpecific Enzyme (Example)Modification TypeSite of Action on Kanamycin ACofactorReference(s)
Aminoglycoside Acetyltransferases (AACs)AAC(6')-I, AAC(3)-IIAcetylation6'-NH₂, 3-NH₂Acetyl-CoA mdpi.comasm.org
Aminoglycoside Phosphotransferases (APHs)APH(3')-IIIa, APH(2")-IaPhosphorylation3'-OH, 2"-OHATP/GTP mdpi.comasm.org
Aminoglycoside Nucleotidyltransferases (ANTs)ANT(4')-Ia, ANT(2")-IaAdenylylation (Nucleotidylation)4'-OH, 2"-OHATP rcsb.orgnih.govasm.org

Ribosomal Target Site Mutations

While less common than enzymatic inactivation, alterations to the antibiotic's target site within the bacterial ribosome can also confer high-level resistance to Kanamycin A. frontiersin.orgnih.gov Kanamycin functions by binding to the A-site in the 16S rRNA component of the small (30S) ribosomal subunit, disrupting protein synthesis. asm.org Mutations in the gene encoding 16S rRNA (rrs) can alter the structure of this binding site, reducing the affinity of kanamycin for its target. nih.govcreative-diagnostics.com

Mutations in 16S rRNA Gene (e.g., Single Nucleotide Variant at Position 1401)

Specific point mutations within a highly conserved region of the rrs gene are strongly associated with kanamycin resistance, particularly in Mycobacterium tuberculosis. nih.govasm.org These mutations typically occur in the decoding region of the 16S rRNA. While several positions can be affected, nucleotide substitutions at position 1401 (using M. tuberculosis numbering, which corresponds to position 1409 in E. coli) are a recognized cause of resistance. asm.orgnih.govresearchgate.net

Research on clinical isolates of M. tuberculosis has identified specific single nucleotide variants (SNVs) at this position. For example, a C-to-T substitution at position 1401 has been found in kanamycin-resistant strains. nih.govasm.orgnih.gov In another study, two clinical isolates were found to carry a double mutation that included a C-to-A change at position 1401. nih.govnih.gov These mutations are believed to directly interfere with the hydrogen bonds that stabilize the binding of kanamycin to the rRNA, thereby preventing its inhibitory effect. The most frequently observed mutation associated with high-level kanamycin resistance is an A-to-G substitution at the adjacent position 1400 (equivalent to 1408 in E. coli). nih.govasm.orgnih.gov Mutations at other nearby sites, such as G1483U (equivalent to G1491U in E. coli), have also been implicated in kanamycin resistance. asm.org

Table 2: Key 16S rRNA Mutations Conferring Kanamycin A Resistance
Position (M. tuberculosis numbering)Equivalent Position (E. coli numbering)Mutation Type (Example)Effect on KanamycinReference(s)
14001408A → GHigh-level resistance asm.orgnih.govnih.gov
14011409C → T; C → AHigh-level resistance asm.orgnih.govasm.orgnih.gov
14831491G → TResistance asm.orgnih.govnih.gov

Efflux Pump Mechanisms

Efflux pumps are membrane-bound protein complexes that actively extrude antibiotics and other toxic compounds from the bacterial cell, preventing them from reaching their intracellular targets. This is a significant mechanism of resistance to kanamycin A. creative-diagnostics.com The genes encoding these pumps can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. creative-diagnostics.com

Involvement of Major Facilitator Superfamily (MFS) Pumps

The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. explorationpub.commcmaster.ca These pumps typically function as uniporters, symporters, or antiporters, often utilizing the proton motive force to expel a wide range of substrates, including antibiotics. tandfonline.comnih.gov MFS pumps involved in antibiotic resistance are typically drug/proton antiporters. nih.gov

Several MFS transporters have been implicated in conferring resistance to aminoglycosides, including kanamycin A. tandfonline.com For example, the LmrS efflux pump in Staphylococcus aureus has been shown to transport a variety of compounds, including aminoglycosides. tandfonline.comnih.gov Similarly, MFS transporters in other bacteria, such as Escherichia coli and Enterococcus faecium, are known to contribute to aminoglycoside efflux. tandfonline.com While many MFS pumps are substrate-specific, some exhibit a broader substrate range, contributing to multidrug resistance phenotypes. explorationpub.comnih.gov

Efflux Pump Family Example Pump Host Organism Substrates Include Energy Source
Major Facilitator Superfamily (MFS)LmrSStaphylococcus aureusAminoglycosides, Linezolid, ChloramphenicolProton Motive Force
Major Facilitator Superfamily (MFS)MdfAEscherichia coliCationic drugs, ChloramphenicolProton Motive Force

Role of Resistance-Nodulation-Division (RND) Family Pumps

The Resistance-Nodulation-Division (RND) family of transporters is a primary driver of multidrug resistance in Gram-negative bacteria. wikipedia.orgmicrobiologyresearch.orgmcmaster.ca These are complex, tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane channel. wikipedia.orgredalyc.org This assembly allows for the direct expulsion of substrates from the cytoplasm or periplasm to the extracellular environment, powered by the proton motive force. mcmaster.ca

A key example of an RND pump involved in kanamycin A resistance is AcrD in Escherichia coli. redalyc.orgnih.govnih.gov AcrD is an aminoglycoside-specific efflux pump that forms a complex with the MFP AcrA and the outer membrane channel TolC. ubc.caubc.ca Deletion of the acrD gene renders E. coli more susceptible to aminoglycosides, including kanamycin A, amikacin, and gentamicin, by allowing for higher intracellular accumulation of the drugs. nih.govnih.gov Notably, the expression of acrD can be induced by exposure to sub-inhibitory concentrations of kanamycin, leading to a state of adaptive resistance where the bacterium can survive subsequent lethal doses of the antibiotic. redalyc.orgubc.ca This indicates that AcrD plays a significant role in the intrinsic and inducible resistance of E. coli to kanamycin A.

Efflux Pump Family Example System Components Host Organism Substrates Include
Resistance-Nodulation-Division (RND)AcrD-AcrA-TolCAcrD (Inner Membrane), AcrA (Periplasmic), TolC (Outer Membrane)Escherichia coliKanamycin A, Amikacin, Gentamicin

Horizontal Gene Transfer (HGT) in Kanamycin A Resistance Dissemination

Horizontal gene transfer (HGT) is the primary mechanism for the rapid spread of antibiotic resistance genes among bacterial populations. creative-diagnostics.comcreative-diagnostics.com This process allows bacteria to acquire pre-existing resistance mechanisms, bypassing the slower process of spontaneous mutation.

Role of Plasmids, Transposons, and Integrons in Resistance Gene Movement

Mobile genetic elements (MGEs) are the principal vectors for the dissemination of kanamycin A resistance genes. creative-diagnostics.commdpi.com These elements can move within a genome or be transferred between different bacterial cells, including across species barriers.

Kanamycin a in Combination Therapies and Synergistic Interactions in Vitro Research

Synergistic Effects with Cell Wall Synthesis Inhibitors (e.g., Penicillin G, Ampicillin)

The combination of aminoglycosides like kanamycin (B1662678) with β-lactam antibiotics, which inhibit cell wall synthesis, is a classic example of antibiotic synergy. drugbank.com The underlying mechanism posits that the damage to the bacterial cell wall caused by agents like penicillin or ampicillin (B1664943) increases the permeability of the cell membrane, thereby facilitating the uptake of kanamycin to its intracellular target, the 30S ribosomal subunit. semanticscholar.orgcreative-diagnostics.comnih.gov

In vitro studies have repeatedly demonstrated this synergistic relationship. For instance, research on aminoglycoside-resistant group B streptococci showed that the combination of kanamycin and ampicillin resulted in a synergistic bactericidal effect, as determined by quantitative kill curves. nih.gov

A study focusing on multi-drug resistant Staphylococcus aureus investigated the synergy between ampicillin and kanamycin using the checkerboard method. The minimum inhibitory concentration (MIC) of ampicillin and kanamycin when used alone was 160 µg/mL and 80 µg/mL, respectively. semanticscholar.orgresearchgate.netjddtonline.info However, in combination, the required concentrations dropped to just 10 µg/mL of ampicillin and 20 µg/mL of kanamycin to achieve an inhibitory effect. semanticscholar.orgresearchgate.netjddtonline.info This represents a significant potentiation of both agents, yielding a Fractional Inhibitory Concentration (FIC) index of 0.562, which indicates synergy. semanticscholar.orgresearchgate.netjddtonline.info

Conversely, not all combinations against all bacteria yield synergy. A study on Escherichia coli K12 found that the combination of ampicillin and kanamycin resulted in an "indifferent" interaction, with an FIC index of 2.125. futurescienceleaders.com This highlights the species-specific nature of synergistic interactions.

Table 1: In Vitro Synergistic Activity of Kanamycin A with Cell Wall Synthesis Inhibitors

Organism Combination Agent MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interaction Reference(s)
Staphylococcus aureus Ampicillin Kanamycin: 80 Kanamycin: 20 0.562 Synergistic semanticscholar.orgresearchgate.netjddtonline.info
Ampicillin: 160 Ampicillin: 10
Escherichia coli K12 Ampicillin Not Specified Not Specified 2.125 Indifferent futurescienceleaders.com

In Vitro Evaluation of Interactions with Adjuvants (e.g., Citric Acid, Sodium Salicylate)

Adjuvants are compounds that may have little to no antimicrobial activity on their own but can enhance the efficacy of antibiotics. researchgate.net Research has focused on evaluating how certain adjuvants interact with Kanamycin A in vitro to potentially combat resistant bacteria.

To systematically evaluate the interaction between Kanamycin A and other compounds, researchers primarily employ two in vitro methods: the checkerboard assay and the time-kill kinetic assay. researchgate.net

Checkerboard Assay : This is the most common method for assessing synergy. researchgate.net It involves a two-dimensional array of antibiotic concentrations in a microtiter plate. creative-diagnostics.comemerypharma.com One agent is serially diluted along the x-axis, and the second agent is diluted along the y-axis. Each well is then inoculated with a standardized bacterial suspension. creative-diagnostics.com After incubation, the wells are examined for bacterial growth inhibition. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index. emerypharma.com

FIC Index Calculation : FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). creative-diagnostics.com

Interpretation of FIC Index :

Synergy: FIC ≤ 0.5

Additive/Indifference: 0.5 < FIC ≤ 4

Antagonism: FIC > 4 creative-diagnostics.com

Time-Kill Kinetic Assay : This method provides a dynamic picture of the antimicrobial interaction over time. emerypharma.com It measures the rate of bacterial killing by exposing a bacterial culture to one or both agents at specific concentrations (often related to their MICs). researchgate.netacademicjournals.org Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined. emerypharma.com

Interpretation : Synergy is typically defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. academicjournals.org Bactericidal activity is defined as a ≥ 3-log10 (or 99.9%) reduction in CFU/mL compared to the initial inoculum. emerypharma.com This assay is crucial for confirming the bactericidal synergy suggested by checkerboard results. researchgate.net

In vitro studies using these methodologies have identified a range of interactions between Kanamycin A and various adjuvants.

A notable study investigated the interaction between kanamycin and two adjuvants, citric acid and sodium salicylate (B1505791), against several bacterial species. researchgate.net The checkerboard assay revealed that the combination of kanamycin and citric acid was synergistic against all tested strains of E. coli. In this combination, the MICs of both kanamycin and citric acid were reduced by at least four-fold. researchgate.net This synergistic interaction against E. coli was further confirmed by a time-kill kinetic assay. At the combined MIC, a 2.36 log10 CFU/mL reduction in bacterial count was observed compared to kanamycin alone after 24 hours. researchgate.net

In contrast, the combination of kanamycin and citric acid showed only additive or indifferent interactions against other bacterial species tested. researchgate.net For the second combination, kanamycin with sodium salicylate, all tested bacterial species displayed either additive or indifferent interactions. researchgate.net Other research has indicated that sodium salicylate can sometimes diminish the activity of certain antibiotics, although its interaction is complex and can be dependent on the specific antibiotic and bacterium. nih.gov

Table 2: In Vitro Interactions of Kanamycin A with Adjuvants

Bacterial Species Adjuvant Assessment Method Finding Interaction Reference(s)
Escherichia coli (all tested strains) Citric Acid Checkerboard Assay ≥ 4-fold reduction in MIC of both agents Synergistic researchgate.net
Escherichia coli Citric Acid Time-Kill Kinetic Assay 2.36 log10 CFU/mL reduction vs. Kanamycin alone at 24h Synergistic researchgate.net
Other bacterial species Citric Acid Checkerboard Assay Not specified Additive or Indifferent researchgate.net

Q & A

Q. How do researchers determine the optimal kanamycin A(4+) concentration for selecting transgenic plant explants?

Experimental designs often involve testing a range of kanamycin concentrations (e.g., 0–200 mg/L) in plant tissue culture media. For example, in Catharanthus roseus regeneration, a completely randomized design with three replications was used to evaluate explant survival rates at varying kanamycin levels . Statistical tools like ANOVA and Duncan’s Multiple Range Test (at p < 0.05) are critical for identifying significant differences between treatments . Researchers should include controls (e.g., non-transformed explants) to validate antibiotic efficacy.

Q. What statistical methods are recommended for analyzing kanamycin A(4+) dose-response data?

Data should be analyzed using parametric tests (e.g., ANOVA) to compare means across concentrations, followed by post-hoc tests like Tukey’s HSD or Duncan’s Multiple Range Test to identify specific differences . Non-linear regression models (e.g., logistic curves) can estimate lethal concentration (LC50) values. Ensure raw data is archived in appendices, with processed data (e.g., survival percentages) presented in main tables to maintain reproducibility .

Q. How do researchers validate the efficacy of kanamycin A(4+) in plasmid selection systems?

Studies often combine kanamycin with inducers like IPTG to assess plasmid stability. For instance, a factorial experimental design (e.g., varying IPTG and kanamycin concentrations) can identify conditions that maximize plasmid retention while minimizing antibiotic use. Statistical reproducibility must be confirmed through repeated trials .

Advanced Research Questions

Q. How can contradictory findings on kanamycin A(4+) efficacy in tuberculosis treatment be reconciled?

While kanamycin showed high treatment success rates (86.9%) in drug-susceptible TB cases, meta-analyses associate it with increased relapse risk in multidrug-resistant TB (MDR-TB) . Researchers must evaluate confounding variables (e.g., patient comorbidities, antibiotic combinations) and study designs (e.g., retrospective vs. prospective) to resolve discrepancies. Sensitivity analyses and subgroup stratification are recommended .

Q. What experimental strategies mitigate plasmid segregation in kanamycin-dependent bacterial systems?

Optimize inducer-antibiotic ratios (e.g., 0.1 mM IPTG with 0 μg/mL kanamycin) to reduce plasmid loss. Use luminescence-based promoter activity assays (e.g., PsrfA, PcomK) in knockout strains (e.g., ΔcomX::kanamycin resistance cassettes) to monitor genetic stability . Advanced designs should include milestones for plasmid retention and cost-benefit analyses of antibiotic alternatives .

Q. How do researchers address kanamycin A(4+) resistance mechanisms in Gram-negative bacteria?

Methodologies include:

  • Gene expression profiling : Quantify aminoglycoside-modifying enzyme (AME) genes (e.g., aac(6′)-Ib, aph(3′)-Ia) via qRT-PCR.
  • Combinatorial assays : Test kanamycin synergism with β-lactams or efflux pump inhibitors.
  • Structural studies : Use NMR or X-ray crystallography to analyze kanamycin-ribosome interactions modified by resistance mutations. Ensure statistical rigor by reporting error margins (e.g., standard deviation) and using t-tests for comparative analyses .

Methodological Best Practices

Q. What frameworks guide hypothesis-driven research on kanamycin A(4+)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

  • Novelty: Investigate kanamycin’s role in CRISPR-Cas9 plasmid delivery systems.
  • Feasibility: Pilot trials to determine explant sensitivity thresholds .

Q. How should researchers document kanamycin-related protocols for reproducibility?

  • Specify antibiotic sources (e.g., Sigma-Aldryl, ≥98% purity) and batch numbers.
  • Detail sterilization methods (e.g., filter sterilization vs. autoclaving).
  • Adhere to IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability in media) .

Data Interpretation and Reporting

Q. What are common pitfalls in interpreting kanamycin A(4+) toxicity data?

  • Overlooking batch variability : Validate antibiotic activity across batches using control strains.
  • Ignoring media interactions : Assess how media components (e.g., Ca²⁺, Mg²⁺) affect kanamycin efficacy.
  • Misapplying statistical thresholds : Avoid arbitrary p-value cutoffs; instead, use effect size metrics (e.g., Cohen’s d) .

Q. How can researchers enhance the rigor of kanamycin-related publications?

  • Pre-register protocols : Share experimental designs on platforms like Open Science Framework.
  • Include negative controls : Demonstrate kanamycin’s specificity using resistance gene-free samples.
  • Disclose conflicts : Acknowledge funding sources (e.g., antibiotic manufacturers) to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.